2-Bromobenzoic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-bromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXMNWGCKISMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038690 | |
| Record name | 2-Bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | o-Bromobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21379 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000827 [mmHg] | |
| Record name | o-Bromobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21379 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
88-65-3, 25638-04-4 | |
| Record name | 2-Bromobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025638044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMOBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ789TZS4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Bromobenzoic Acid: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Abstract: This technical guide provides an in-depth examination of 2-Bromobenzoic acid, a cornerstone building block in contemporary organic synthesis and pharmaceutical research. We will dissect its fundamental physicochemical properties, explore its nuanced reactivity through key synthetic transformations, and illuminate its applications with detailed, field-proven experimental protocols and mechanistic insights. This document is tailored for researchers, scientists, and drug development professionals who require a robust, practical understanding of this versatile chemical entity.
Introduction: The Strategic Value of Ortho-Halogenated Benzoic Acids
This compound is an archetypal ortho-substituted aromatic compound, possessing both a carboxylic acid and a bromine atom in a 1,2-relationship on a benzene ring.[1] This specific arrangement imparts a unique and highly valuable reactivity profile. The electron-withdrawing nature of the carboxyl group, combined with the steric influence and synthetic versatility of the bromine atom, makes it a powerful precursor for a diverse range of complex molecular architectures.[2] Its role as a common building block for nitrogen heterocycles and other pharmacologically relevant scaffolds underscores its importance in medicinal chemistry.[3] This guide serves as a practical manual, offering the necessary data and protocols to effectively harness the synthetic potential of this compound.
Physicochemical & Spectroscopic Profile
A comprehensive understanding of a reagent's physical and analytical characteristics is the bedrock of successful and reproducible synthesis.
Core Physical Properties
The physical data of this compound are crucial for selecting appropriate solvents, predicting reaction conditions, and ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrO₂ | [4][5][6] |
| Molecular Weight | 201.02 g/mol | [5][6][7][8] |
| Appearance | White to off-white or beige crystalline powder | [2][7] |
| Melting Point | 147-150 °C | [3][4][9] |
| Density | ~1.93 g/cm³ | [5] |
| Solubility | Soluble in ethanol, ether, acetone, and hot water; slightly soluble in cold water. | [2][4] |
| pKa | 2.84 |
Spectroscopic Signature
Spectroscopic data are indispensable for identity confirmation and purity assessment.
-
¹H NMR (Methanol-d₄, 400 MHz): δ 7.70-7.67 (m, 1H), 7.58 (d, J = 8.0 Hz, 1H), 7.33-7.25 (m, 2H).[10]
-
¹³C NMR (Methanol-d₄, 100 MHz): δ 169.6, 135.3, 134.5, 133.6, 132.1, 128.4, 122.0.[10]
-
Infrared (IR): Key stretches include a broad O-H band for the carboxylic acid, a sharp C=O stretch around 1700 cm⁻¹, and a C-Br stretch.[10]
-
Mass Spectrometry (EI): The mass spectrum prominently features the isotopic pattern of bromine (⁷⁹Br/⁸¹Br), with characteristic molecular ion peaks at m/z 200 and 202.[6][11][12]
Chemical Reactivity and Synthetic Transformations
The synthetic utility of this compound stems from the distinct and complementary reactivity of its two functional groups. This allows for sequential or orthogonal chemical modifications.
Chemistry of the Carboxylic Acid Group
The carboxyl moiety undergoes a range of classical transformations, often employed to protect the group or to build more complex structures like amides and esters.
-
Esterification: Reaction with an alcohol under acidic catalysis (Fischer esterification) provides the corresponding ester, a common protecting group strategy that also enhances solubility in organic solvents.
-
Amide Formation: Conversion to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine, is a highly efficient method for constructing amide bonds.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 2-bromobenzyl alcohol.
Chemistry of the Aryl Bromide: A Gateway to C-C and C-N Bond Formation
The carbon-bromine bond is the primary locus for building molecular complexity, most notably via transition-metal-catalyzed cross-coupling reactions.
This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds. It allows for the coupling of this compound with a wide variety of aryl or vinyl boronic acids.
Experimental Protocol: Synthesis of a Biaryl Carboxylic Acid
-
Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Solvent & Degassing: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water. Degas the resulting suspension by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (e.g., 85-95 °C) under an inert atmosphere. Monitor the reaction progress using TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl until the product precipitates.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species. An inert atmosphere is critical to preserve catalytic activity.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group from boron to the palladium center.
-
Solvent System: A multiphasic system is often optimal. The organic solvent (e.g., Toluene) solubilizes the organic starting materials and the catalyst, while the aqueous phase dissolves the inorganic base, creating a large interfacial area for the reaction to occur efficiently.
Caption: Fig 1. The Palladium-Catalyzed Suzuki-Miyaura Cycle.
-
Buchwald-Hartwig Amination: A palladium-catalyzed C-N cross-coupling reaction that allows for the synthesis of N-aryl anthranilic acid derivatives, which are prevalent motifs in medicinal chemistry.
-
Ullmann Condensation: A classical copper-catalyzed coupling reaction, useful for forming biaryl ethers by reacting this compound with phenols.[13] While often requiring harsher conditions than palladium-based methods, it remains a valuable tool for specific substrates.
Caption: Fig 2. Key synthetic pathways from this compound.
Applications in Drug Discovery and Materials Science
The synthetic flexibility of this compound makes it a valuable intermediate in several high-value applications.
-
Pharmaceuticals: It is a precursor in the synthesis of numerous active pharmaceutical ingredients (APIs). Derivatives of benzoic acid are explored for various biological activities, including as anti-inflammatory and anti-cancer agents.[14][15]
-
Agrochemicals: The scaffold is utilized in the creation of modern herbicides and pesticides, where the specific substitution pattern can tune biological activity and selectivity.[2][14]
-
Materials Science: Its derivatives are used in the development of specialized polymers and resins, contributing features like thermal stability and chemical resistance.[2]
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[4][16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166, and a lab coat.[16][18]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[18][19] Avoid the formation of dust and aerosols.[16][20] Wash hands thoroughly after handling.[17]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[17][18]
Conclusion
This compound is far more than a simple substituted aromatic. It is a strategic platform chemical whose orthogonal functionalities—the carboxylic acid and the aryl bromide—provide chemists with a reliable and versatile toolkit for molecular construction. A thorough grasp of its properties, reactivity, and handling protocols, as outlined in this guide, is essential for leveraging its full potential in the rapid and efficient synthesis of novel compounds for medicine, agriculture, and materials science.
References
- 1. This compound [himedialabs.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | 88-65-3 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Benzoic acid, 2-bromo- [webbook.nist.gov]
- 7. This compound | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Benzoic acid, 2-bromo- [webbook.nist.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. ycdehongchem.com [ycdehongchem.com]
- 15. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. fishersci.com [fishersci.com]
- 18. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. echemi.com [echemi.com]
2-Bromobenzoic acid CAS number and molecular weight
An In-Depth Technical Guide to 2-Bromobenzoic Acid for Advanced Research and Development
Introduction
This compound, a substituted aromatic carboxylic acid, is a cornerstone reagent in modern synthetic chemistry. Its unique combination of a carboxylic acid group and a bromine atom on a benzene ring provides a versatile platform for constructing complex molecular architectures. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of this compound, from its fundamental properties to its advanced applications, grounded in established scientific principles and field-proven insights.
The compound is identified by the CAS Number 88-65-3 and has a molecular weight of approximately 201.02 g/mol .[1][2] This document will delve into its synthesis, purification, key reactions, and critical safety protocols, providing the necessary framework for its effective and safe utilization in a laboratory setting.
Part 1: Physicochemical Properties and Characterization
The utility of this compound stems from its distinct physical and chemical properties. It typically appears as a white to beige crystalline solid or powder.[1][3] The presence of both a hydrogen-bond-donating carboxylic acid group and an electronegative bromine atom dictates its solubility and reactivity.
Core Physicochemical Data
A summary of the essential properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 88-65-3 | [2][4] |
| Molecular Formula | C₇H₅BrO₂ | [1][4] |
| Molecular Weight | 201.02 g/mol | [1] |
| Appearance | White to light yellow or beige powder/crystalline solid | [1][3][5] |
| Melting Point | 147-150 °C | [5][6] |
| Solubility | Moderately soluble in water; soluble in ethanol, acetone, and chloroform. | [3][5] |
| pKa | 2.84 (at 25 °C) | [5] |
The structural arrangement of the bromine atom ortho to the carboxylic acid group introduces steric and electronic effects that are pivotal in its synthetic applications. This ortho-substitution influences the acidity of the carboxyl group and directs the regioselectivity of subsequent reactions.
Part 2: Synthesis and Purification
The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the available starting materials, scale, and desired purity.
Common Synthesis Routes
-
Sandmeyer Reaction from Anthranilic Acid : A classic and reliable method involves the diazotization of anthranilic acid (2-aminobenzoic acid) followed by a copper-catalyzed bromination. This route is favored for its high yield and predictability.
-
Oxidation of o-Bromotoluene : An alternative industrial-scale synthesis involves the oxidation of o-bromotoluene using strong oxidizing agents in the presence of catalysts like cobalt or manganese salts.[7]
Workflow for Synthesis via Sandmeyer Reaction
The following diagram illustrates the key stages in the synthesis of this compound starting from anthranilic acid.
References
- 1. This compound | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 88-65-3|this compound|BLD Pharm [bldpharm.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Benzoic acid, 2-bromo- [webbook.nist.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | 88-65-3 [chemicalbook.com]
- 7. Synthesis routes of this compound [benchchem.com]
A Spectroscopic Guide to 2-Bromobenzoic Acid: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectroscopic characterization of 2-Bromobenzoic acid. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document provides the foundational knowledge for unequivocal structural confirmation and purity assessment, critical in the realms of chemical synthesis and pharmaceutical development.
Introduction: The Significance of Spectroscopic Analysis
This compound (C₇H₅BrO₂) is a key intermediate in organic synthesis, finding applications in the preparation of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity is largely dictated by the interplay between the carboxylic acid and the bromine substituent on the aromatic ring. Accurate and thorough characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final products. Spectroscopic techniques offer a non-destructive and highly informative window into the molecular architecture, providing a unique fingerprint of the compound. This guide will explore the core spectroscopic data, offering insights into the causality behind the observed spectral features.
Molecular Structure and Key Spectroscopic Correlations
A fundamental understanding of the structure of this compound is essential for the interpretation of its spectra. The molecule consists of a benzene ring substituted with a carboxylic acid group and a bromine atom at the ortho position. This substitution pattern leads to a distinct electronic environment for each atom, which is reflected in the spectroscopic data.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound provides information on the number, environment, and connectivity of the hydrogen atoms. The aromatic region is of particular interest, with the four protons exhibiting distinct chemical shifts due to the electronic effects of the bromine and carboxylic acid groups.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.70-7.67 | m | 1H | Ar-H |
| ~7.58 | d | 1H | Ar-H |
| ~7.33-7.25 | m | 2H | Ar-H |
| ~10-13 | br s | 1H | -COOH |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation: The proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift (δ 10-13 ppm) due to hydrogen bonding and its acidic nature. The aromatic protons appear in the range of δ 7.2-7.7 ppm. The complex splitting patterns (multiplets) arise from spin-spin coupling between adjacent protons. The deshielding effect of the electron-withdrawing bromine and carboxylic acid groups causes the aromatic protons to resonate at a lower field compared to benzene (δ 7.34 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment.
Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2]
| Chemical Shift (δ, ppm) | Assignment |
| ~169.6 | C=O (Carboxylic Acid) |
| ~135.3 | Aromatic C |
| ~134.5 | Aromatic C |
| ~133.6 | Aromatic C |
| ~132.1 | Aromatic C |
| ~128.4 | Aromatic C |
| ~122.0 | Aromatic C-Br |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation: The carbonyl carbon of the carboxylic acid is the most downfield signal (~169.6 ppm) due to the strong deshielding effect of the two oxygen atoms. The six aromatic carbons give rise to six distinct signals, indicating that they are all chemically non-equivalent, which is consistent with the ortho-disubstituted pattern. The carbon atom directly attached to the bromine (C-Br) is observed at approximately 122.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.
Table 3: Key IR Absorption Bands for this compound [3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic Ring) |
| ~1300 | Medium | C-O stretch (Carboxylic Acid) |
| ~750 | Strong | C-H bend (ortho-disubstitution) |
| ~650 | Medium | C-Br stretch |
Interpretation: The most prominent feature in the IR spectrum is the very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The absorptions in the 1470-1600 cm⁻¹ range are indicative of the C=C stretching vibrations within the aromatic ring. A strong band around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending for an ortho-disubstituted benzene ring. The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Table 4: Key Mass Spectrometry Data for this compound [3][5]
| m/z | Relative Intensity | Assignment |
| 200/202 | High | [M]⁺ (Molecular Ion) |
| 183/185 | High | [M-OH]⁺ |
| 155/157 | Medium | [M-COOH]⁺ |
| 121 | Low | [M-Br]⁺ |
| 76 | Medium | [C₆H₄]⁺ |
Interpretation: The mass spectrum of this compound shows a characteristic pair of peaks for the molecular ion [M]⁺ at m/z 200 and 202, with a relative intensity ratio of approximately 1:1. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). A prominent fragmentation pathway involves the loss of a hydroxyl radical (-OH) to give the acylium ion at m/z 183 and 185.[6] Another significant fragmentation is the loss of the entire carboxylic acid group (-COOH), resulting in the bromobenzene cation at m/z 155 and 157. The loss of the bromine atom leads to a peak at m/z 121, corresponding to the benzoic acid cation.
Caption: Key Fragmentation Pathways of this compound in Mass Spectrometry.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following self-validating experimental protocols are recommended.
NMR Spectroscopy Protocol
Caption: Standard Operating Procedure for NMR Analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, and then to tune and shim the magnetic field for optimal homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectra are then phase-corrected and the chemical shift axis is calibrated relative to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
IR Spectroscopy (ATR) Protocol
Caption: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[2]
-
Background Collection: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.
-
Sample Analysis: The sample is brought into firm contact with the crystal using a pressure clamp. The IR spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (GC-MS) Protocol
Caption: General Procedure for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or ethyl acetate.
-
Gas Chromatography: A small volume of the solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a heated capillary column, where it is separated from any impurities.
-
Mass Spectrometry: As the this compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI). The resulting ions (the molecular ion and various fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is generated.
Conclusion
The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—collectively provide a robust and detailed characterization of this compound. Each technique offers a unique piece of the structural puzzle, and together they allow for the unambiguous confirmation of the molecule's identity and purity. The provided protocols serve as a reliable foundation for obtaining high-quality data, which is indispensable for any research or development endeavor involving this important chemical intermediate.
References
- 1. This compound(88-65-3) 13C NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(88-65-3) IR Spectrum [chemicalbook.com]
- 5. Benzoic acid, 2-bromo- [webbook.nist.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
An In-depth Technical Guide to the Crystal Structure of 2-Bromobenzoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 2-Bromobenzoic acid (C₇H₅BrO₂), a compound of significant interest in organic synthesis and materials science.[1][2] Initially characterized by Ferguson and Sim in 1962, the structure was later redetermined with higher precision at 120 K, providing refined geometric parameters and a deeper understanding of its solid-state architecture.[1][3] This guide synthesizes the experimental methodologies for obtaining and analyzing the crystal structure, details the key intramolecular and intermolecular interactions that govern its molecular packing, and presents this data in a clear, accessible format for scientific professionals. We will explore the classic hydrogen-bonded carboxylic acid dimers, weaker C—H⋯O interactions, and π–π stacking forces that collectively establish the three-dimensional framework.[1][3][4]
Introduction: The Significance of Crystalline Architecture
This compound serves as a fundamental building block in the synthesis of a wide range of organic compounds, including pharmaceuticals and complex heterocyclic systems.[2] The arrangement of molecules in the solid state—the crystal structure—profoundly influences the bulk properties of a material, such as its melting point, solubility, stability, and mechanical strength. For drug development professionals, a thorough understanding of the crystal structure is paramount, as it dictates the physicochemical properties of an active pharmaceutical ingredient (API).
The initial structural determination of this compound was performed at room temperature using photographic data.[1][3] However, a more recent redetermination at a cryogenic temperature (120 K) using modern CCD diffractometer technology has yielded a more precise and detailed model of the crystalline lattice.[1][3][4] This guide is based on this high-resolution data, providing an authoritative overview for researchers working with this compound.
Experimental Methodology: From Compound to Crystal Structure
The journey from a chemical compound to a fully characterized crystal structure is a multi-step process that demands precision at every stage. The validity of the final structure is contingent on the quality of the initial crystal and the rigor of the data collection and refinement process.
Single Crystal Growth Protocol
High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. For this compound, a reliable method for crystal growth is slow evaporation.
Protocol:
-
Preparation of Saturated Solution: Commercially available this compound is dissolved in a 1:1 (v/v) mixture of ethanol and water to create a saturated solution.[3]
-
Slow Evaporation: The solution is placed in a vial, loosely covered to allow for slow evaporation of the solvent at room temperature. This gradual process encourages the formation of large, well-ordered single crystals rather than polycrystalline powder.
-
Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.5 mm in each dimension) have formed, they are carefully harvested from the solution.[3] For the redetermined structure, a crystal of 0.55 × 0.35 × 0.28 mm was used.[3]
The choice of a mixed solvent system like ethanol/water is a key experimental decision. It allows for fine-tuning of the solubility and evaporation rate, which are critical parameters for controlling the crystallization process.
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
The following workflow outlines the standard procedure for determining a crystal structure using a modern diffractometer.
This process, from mounting the crystal to refining the structure, is a self-validating system. The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should ideally be below 5% for a well-determined structure.[1] The redetermined structure of this compound has a final R-factor of 3.52%, indicating a high-quality refinement.[5]
Analysis of the Crystal Structure
The refined data provides a wealth of information about both the individual molecule's geometry and how these molecules arrange themselves into a stable, repeating lattice.
Crystallographic Data Summary
The crystal structure of this compound was redetermined at a low temperature of 120 K to minimize thermal vibrations and obtain more precise atomic positions.[1][3]
| Parameter | Value (Redetermination at 120 K) | Original Value (Room Temp) |
| Formula | C₇H₅BrO₂ | C₇H₅BrO₂ |
| System | Monoclinic | Monoclinic |
| Space Group | C2/c | C2/c |
| a (Å) | 14.7955 (4) | 14.82 |
| b (Å) | 3.99062 (15) | 4.10 |
| c (Å) | 22.9240 (8) | 25.90 |
| β (°) | 96.906 (3) | 118.26 |
| Volume (ų) | 1343.69 (8) | 1386.2 |
| Z | 8 | 8 |
| Table 1: Comparison of unit cell parameters for this compound. Data from Kowalska et al. (2014) and Ferguson & Sim (1962).[1][3] |
The parameter Z represents the number of molecules in the unit cell. The space group C2/c indicates a centrosymmetric arrangement, which is consistent with the observed intermolecular interactions.[5]
Intramolecular Geometry
Within a single molecule of this compound, the most notable feature is the steric strain induced by the bulky bromine atom at the ortho position. This forces the carboxylic acid group to twist out of the plane of the benzene ring. The dihedral angle between the plane of the carboxy group and the benzene ring is 18.7 (2)°.[1][3][4] This torsion is a direct consequence of avoiding steric clash.
Furthermore, a close intramolecular contact exists between the bromine atom and one of the carboxylic oxygen atoms (Br···O) at a distance of 3.009 (3) Å.[1][3][4] This is shorter than the sum of their van der Waals radii, suggesting a weak, stabilizing intramolecular interaction.
Supramolecular Assembly: A Network of Interactions
The crystal packing is not random; it is dictated by a hierarchy of directional intermolecular forces that create a stable three-dimensional framework.
A. The Primary Motif: Hydrogen-Bonded Dimers
The most dominant interaction is the classic O—H⋯O hydrogen bond between the carboxylic acid groups of two adjacent molecules. This interaction is strong and highly directional, leading to the formation of centrosymmetric inversion dimers.[1][3] This is a hallmark of nearly all simple carboxylic acids in the solid state and is described by the graph-set notation R²₂(8), indicating a ring motif made of 2 donor and 2 acceptor atoms, encompassing 8 atoms in total.[1][3]
B. Secondary Interactions: Tapes and Stacks
These primary dimer units are then further organized by weaker interactions:
-
C—H⋯O Hydrogen Bonds: Neighboring dimers are linked together by weak C—H⋯O hydrogen bonds, forming one-dimensional tapes that propagate along the [1-10] crystallographic direction.[1][3][4]
-
π–π Stacking: Adjacent tapes interact through slipped parallel π–π stacking interactions between the benzene rings.[1][3][4] The key parameters for this interaction are:
These stacking interactions create columns that run approximately along the b-axis. Finally, these columns interact through dispersive forces to build the full three-dimensional crystal lattice.[1][3][4]
Conclusion
The crystal structure of this compound is a well-defined system governed by a clear hierarchy of intermolecular forces. The primary and most energetic interaction is the formation of hydrogen-bonded carboxylic acid dimers, a robust and predictable motif. These dimers are subsequently organized into tapes by weaker C—H⋯O bonds and then into columns via π–π stacking interactions. The high-quality, low-temperature redetermination provides precise geometric data that confirms these interactions and reveals key intramolecular features, such as the out-of-plane twist of the carboxylic acid group. For scientists in drug development and materials science, this detailed structural knowledge is crucial for predicting and understanding the compound's bulk properties and its behavior in multicomponent systems like co-crystals.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 88-65-3 [chemicalbook.com]
- 3. Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 2-bromo-benzoic acid at 120 K: a redetermination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Solubility of 2-Bromobenzoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 2-Bromobenzoic Acid and its Solubility Profile
This compound, a substituted aromatic compound, is a pivotal building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring both a carboxylic acid group and a bromine atom on a benzene ring, imparts a unique reactivity that is highly valued in organic synthesis.[1] The successful application of this compound in drug discovery and development is intrinsically linked to its solubility in various organic solvents. A thorough understanding of its solubility profile is not merely an academic exercise; it is a critical parameter that dictates reaction kinetics, influences purification strategies such as crystallization, and is fundamental to the formulation of active pharmaceutical ingredients (APIs).
This in-depth technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this versatile compound. We will delve into its solubility across a spectrum of solvents, explore the key factors governing its dissolution, and present a detailed, field-proven protocol for the experimental determination of its solubility.
Solubility Profile of this compound
The solubility of this compound is a function of the physicochemical properties of both the solute and the solvent. As a moderately polar molecule, it exhibits a range of solubilities in common organic solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that while some precise quantitative data is available, much of the information in the public domain remains qualitative. Therefore, experimental verification is strongly recommended for any critical application.
| Solvent | Solvent Type | Formula | Solubility | Reference |
| 95% Ethanol | Polar Protic | C₂H₅OH | 100 mg/mL (Soluble) | [2][3] |
| Methanol | Polar Protic | CH₃OH | 50 mg/mL (Soluble) | [2] |
| Ethanol | Polar Protic | C₂H₅OH | Very Soluble | [4] |
| Diethyl Ether | Polar Aprotic | (C₂H₅)₂O | Very Soluble | [4] |
| Acetone | Polar Aprotic | (CH₃)₂CO | Soluble | [1] |
| Chloroform | Nonpolar | CHCl₃ | Soluble | [1] |
| Water | Polar Protic | H₂O | Insoluble/Slightly Soluble | [3][4] |
Note: "Soluble" and "Very Soluble" are qualitative descriptors and indicate a significant capacity of the solvent to dissolve this compound. For precise applications, experimental determination of the exact solubility is crucial.
Factors Influencing the Solubility of this compound
The solubility of this compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent molecules. A nuanced understanding of these factors is essential for solvent selection in synthesis, purification, and formulation.
1. Molecular Structure of this compound: this compound possesses both a polar carboxylic acid group (-COOH) and a largely nonpolar brominated benzene ring. The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor, contributing to its solubility in polar protic solvents like alcohols. The benzene ring, being hydrophobic, favors interactions with nonpolar solvents through van der Waals forces. The presence of the bromine atom, an electronegative substituent, introduces a dipole moment and can influence the overall polarity of the molecule.
2. Solvent Polarity: The adage "like dissolves like" is a fundamental principle in predicting solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of this compound, leading to strong solute-solvent interactions and, consequently, high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether): These solvents possess a dipole moment but lack a hydrogen-donating group. They can act as hydrogen bond acceptors for the carboxylic acid proton, facilitating dissolution.
-
Nonpolar Solvents (e.g., Chloroform): While generally less effective than polar solvents, some nonpolar solvents can dissolve this compound to a certain extent, primarily through dispersion forces interacting with the aromatic ring.
3. Temperature: For most solid solutes, including this compound, solubility in organic solvents increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules, thereby promoting dissolution. This principle is the cornerstone of recrystallization, a common technique for purifying solid organic compounds.
4. pH: In aqueous solutions, the solubility of this compound is highly dependent on pH.[1] As a carboxylic acid, it is a weak acid and will deprotonate in basic solutions to form the 2-bromobenzoate anion. This ionic form is significantly more polar than the neutral acid and, therefore, exhibits much higher solubility in water.
Below is a diagram illustrating the key molecular interactions that govern the solubility of this compound.
Caption: Molecular interactions influencing the solubility of this compound.
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This protocol provides a detailed, step-by-step methodology for accurately measuring the solubility of this compound in a given organic solvent.
I. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column suitable for the analysis of aromatic carboxylic acids (e.g., C18)
II. Experimental Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of scintillation vials. The key is to ensure that a solid phase remains at equilibrium. b. Accurately pipette a known volume of the selected organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). b. Agitate the vials at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary time-to-equilibrium study to determine the optimal agitation time.
-
Phase Separation: a. After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the excess solid to sediment. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Analysis by HPLC: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration. c. Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. d. Inject the diluted sample solution into the HPLC system and record the peak area.
-
Calculation of Solubility: a. Determine the concentration of this compound in the diluted sample solution using the calibration curve. b. Calculate the concentration in the original saturated solution by accounting for the dilution factor. c. Express the solubility in appropriate units, such as mg/mL or mol/L.
The following diagram provides a visual representation of the experimental workflow for determining the solubility of this compound.
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
A comprehensive understanding of the solubility of this compound is indispensable for its effective application in research, development, and manufacturing. This guide has provided a summary of its solubility in common organic solvents, elucidated the key factors that govern its dissolution, and presented a robust experimental protocol for its quantitative determination. While the provided data serves as a valuable starting point, it is imperative for scientists and researchers to perform their own solubility studies under their specific experimental conditions to ensure accuracy and reproducibility. The methodologies and principles outlined herein are intended to provide a solid foundation for such investigations, ultimately enabling the successful and efficient use of this compound in the advancement of science and medicine.
References
A Technical Guide to the Acidity of 2-Bromobenzoic Acid and the Influence of Halogen Substitution
Abstract
The acidity of substituted benzoic acids is a fundamental concept in physical organic chemistry with significant implications for reaction kinetics, pharmaceutical formulation, and materials science. This guide provides an in-depth analysis of the factors governing the acidity of halobenzoic acids, with a specific focus on 2-bromobenzoic acid. We will dissect the interplay of inductive and resonance effects, explore the steric and electronic contributions of the "ortho-effect," and present a comparative analysis grounded in quantitative pKa data. Furthermore, a detailed, field-proven protocol for the experimental determination of pKa via potentiometric titration is provided for researchers seeking to validate these principles.
Introduction: The Benzoic Acid Benchmark
Benzoic acid, a simple aromatic carboxylic acid, serves as a crucial reference point for understanding the electronic effects of substituents on acidity. Its acid dissociation constant (Ka), or more conveniently its logarithmic form, pKa (pKa = -log Ka), is approximately 4.2 in water at 25°C[1]. A lower pKa value signifies a stronger acid. When a substituent is introduced onto the benzene ring, it perturbs the electron density of the molecule, thereby altering the stability of the carboxylate anion (conjugate base) formed upon deprotonation. Substituents that stabilize this anion increase acidity (lower pKa), while those that destabilize it decrease acidity (higher pKa).
Halogens, as common substituents, introduce a fascinating duality of electronic influences that makes their effect on acidity a subject of detailed study.
Dueling Influences: Inductive vs. Mesomeric Effects of Halogens
Halogen atoms exert two primary electronic effects on the benzene ring, which operate in opposition to each other. Understanding this dichotomy is essential to interpreting the acidity of halobenzoic acids.
-
Inductive Effect (-I): Halogens are significantly more electronegative than carbon. This high electronegativity allows them to withdraw electron density from the benzene ring through the sigma (σ) bonds.[2][3] This electron-withdrawing inductive effect helps to disperse and stabilize the negative charge of the carboxylate anion, thereby increasing the acidity of the benzoic acid derivative.[2][3] The strength of the -I effect diminishes with distance, being strongest at the ortho position, weaker at the meta, and weakest at the para position.[3][4]
-
Mesomeric (Resonance) Effect (+M): Halogens possess lone pairs of electrons in their p-orbitals, which can be delocalized into the π-system of the benzene ring. This donation of electron density is known as a positive mesomeric or resonance effect (+M). This effect increases the electron density on the ring, which in turn destabilizes the carboxylate anion and tends to decrease acidity. The +M effect is most pronounced at the ortho and para positions, where the lone pairs can be directly delocalized to the carbon atom bearing the carboxyl group, and is inoperative at the meta position.
For halogens, the inductive effect (-I) is dominant over the mesomeric effect (+M) in determining overall electron withdrawal. However, the subtle competition between these two effects explains the observed acidity trends in meta- and para-substituted isomers.
Caption: Interplay of Inductive and Mesomeric Effects of Halogens.
The "Ortho-Effect": A Dominant Steric Phenomenon
A striking anomaly arises when examining ortho-substituted benzoic acids. Regardless of whether the substituent is electron-donating or electron-withdrawing, ortho-substituted benzoic acids are almost always stronger acids than benzoic acid itself, and significantly more acidic than their meta and para isomers.[5][6][7] This phenomenon is termed the ortho-effect .
The primary cause of the ortho-effect is steric hindrance.[8][9] The proximity of the ortho-substituent (like bromine) to the bulky carboxyl group forces the -COOH group to twist out of the plane of the benzene ring.[5][8] For resonance to occur effectively, planarity is required. By disrupting this coplanarity, the steric interaction inhibits the resonance between the carboxyl group and the aromatic ring.[5][10] This "Steric Inhibition of Resonance" (SIR) is the key.
In the neutral acid, this forces the carboxyl group out of the plane, increasing its inherent acidity. More importantly, in the resulting carboxylate anion, the two oxygen atoms can more effectively share the negative charge without interference from resonance with the ring, leading to greater stabilization of the conjugate base and a marked increase in acidity.[10]
Caption: The Ortho-Effect via Steric Inhibition of Resonance.
While steric hindrance is the dominant factor, other contributions to the ortho-effect for halogens may include direct field effects and potential weak intramolecular hydrogen bonding in specific conformers, though the latter's role is often debated and considered minor compared to the steric component.[11][12][13]
Comparative Acidity: A Data-Driven Analysis
The interplay of these effects results in a clear hierarchy of acidity among the halobenzoic acid isomers. The pKa values provide a quantitative measure of these effects.
| Compound | pKa (in H₂O at 25°C) | Primary Effects Influencing Acidity |
| Benzoic Acid | 4.20 | Reference |
| 2-Fluorobenzoic Acid | 3.27 | Strong Ortho-Effect, Strong -I |
| 2-Chlorobenzoic Acid | 2.94 | Strong Ortho-Effect, Strong -I |
| This compound | 2.85 | Strong Ortho-Effect, Strong -I |
| 2-Iodobenzoic Acid | 2.86 | Strong Ortho-Effect, Weaker -I |
| 3-Chlorobenzoic Acid | 3.82 | Dominant -I Effect (no +M) |
| 3-Bromobenzoic Acid | 3.81 | Dominant -I Effect (no +M) |
| 4-Chlorobenzoic Acid | 3.98 | -I Effect > +M Effect |
| 4-Bromobenzoic Acid | 3.97 | -I Effect > +M Effect |
(Note: pKa values are compiled from various authoritative sources and may show slight variations. The trend is the critical takeaway.)
Analysis of Trends:
-
Ortho Isomers: All ortho-halobenzoic acids are significantly more acidic (lower pKa) than benzoic acid, confirming the powerful ortho-effect. Among them, this compound (pKa ≈ 2.85) is one of the strongest, slightly stronger than its chloro- and iodo- counterparts.[14] This reflects the optimal combination of steric bulk and strong inductive withdrawal from bromine at this position.
-
Meta Isomers: The meta isomers (e.g., 3-bromobenzoic acid, pKa ≈ 3.81) are more acidic than benzoic acid. At this position, the resonance effect (+M) does not operate, so the acidity is enhanced purely by the electron-withdrawing inductive effect (-I).
-
Para Isomers: The para isomers (e.g., 4-bromobenzoic acid, pKa ≈ 3.97) are also more acidic than benzoic acid, but less so than their meta counterparts. This is because at the para position, the acid-strengthening -I effect is partially counteracted by the acid-weakening +M effect.
Experimental Verification: Protocol for pKa Determination
To empirically determine and validate the pKa of a compound like this compound, potentiometric titration is a precise and reliable method.[15] It involves monitoring the pH of a solution of the weak acid as a standardized strong base is incrementally added.
Objective: To determine the pKa of this compound by potentiometric titration with standardized NaOH.
Materials & Equipment:
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Class A 50 mL burette
-
This compound (analytical grade)
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Deionized, CO₂-free water
-
100 mL beaker
-
Analytical balance
Step-by-Step Methodology:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 0.2 g of this compound into a 100 mL beaker. Record the exact mass.
-
Add approximately 50 mL of deionized water. This compound has limited water solubility; a co-solvent like ethanol (e.g., a 50:50 ethanol/water mixture) can be used if necessary, but this will yield an apparent pKa (pKa*) specific to that solvent system. For this protocol, we assume sufficient solubility in water with stirring.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).[16]
-
Rinse and fill the burette with the standardized ~0.1 M NaOH solution, ensuring no air bubbles are trapped in the tip. Record the initial volume.
-
Immerse the pH electrode in the analyte solution, ensuring the bulb is submerged but does not interfere with the stir bar.[17]
-
Begin gentle stirring.
-
-
Titration Procedure:
-
Record the initial pH of the this compound solution.
-
Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize (drift < 0.02 pH units/min) and record the burette volume and the corresponding pH.[16]
-
As the pH begins to change more rapidly, decrease the increment size to 0.1 mL or even dropwise. This is the region approaching the equivalence point.
-
Continue the titration well past the equivalence point (e.g., until the pH is > 11), returning to larger increments once the pH curve flattens again.[18]
-
-
Data Analysis to Determine pKa:
-
Plot the Titration Curve: Plot pH (y-axis) versus the volume of NaOH added (x-axis). This will produce a sigmoidal curve.
-
Determine the Equivalence Point (V_eq): The equivalence point is the inflection point of the curve, where the slope is steepest. This can be identified visually or more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the peak corresponds to V_eq.[18]
-
Calculate the Half-Equivalence Point: The pKa of the acid is equal to the pH at the half-equivalence point. Calculate this volume: V_half-eq = V_eq / 2.
-
Find the pKa: Locate the pH on your titration curve or data table that corresponds to the volume V_half-eq. This pH value is the experimental pKa of this compound.[18]
-
Caption: Experimental Workflow for pKa Determination via Titration.
Conclusion and Implications
The acidity of this compound is a clear illustration of the ortho-effect, where steric hindrance dominates over typical electronic trends to significantly enhance acidic strength. Compared to its meta and para isomers, where a predictable interplay of inductive and mesomeric effects governs acidity, the ortho position presents a unique case of sterically enforced acidity. For researchers in drug development and process chemistry, a thorough understanding of these substituent effects is not merely academic; it is critical for predicting molecular properties such as solubility, receptor binding affinity, and reactivity, all of which are profoundly influenced by a molecule's ionization state.
References
- 1. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]
- 11. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. This compound | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. asdlib.org [asdlib.org]
Key reactions involving 2-Bromobenzoic acid for beginners
An In-Depth Technical Guide to Key Reactions Involving 2-Bromobenzoic Acid
Abstract
This compound is a highly versatile ortho-substituted aromatic carboxylic acid that serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its unique structural arrangement, featuring a carboxylic acid group and a bromine atom on adjacent carbon atoms of a benzene ring, imparts distinct reactivity that is leveraged in numerous synthetic transformations. This guide provides an in-depth exploration of the core reactions involving this compound, with a focus on the mechanistic underpinnings and practical experimental protocols. We will delve into foundational transformations including palladium-catalyzed Suzuki-Miyaura coupling, copper-catalyzed Ullmann condensation, and the formation and reactivity of its corresponding Grignard reagent. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this important intermediate.
Introduction: The Synthetic Utility of this compound
This compound, also known as o-bromobenzoic acid, is a white to light-yellow crystalline powder.[1] It is a bifunctional compound, possessing both a nucleophilic carboxylic acid group and an electrophilic carbon-bromine bond, making it a valuable precursor in organic synthesis.[2] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate for constructing nitrogen heterocycles, nonsteroidal anti-inflammatory drugs (NSAIDs), and antihypertensive agents.[1][3] The steric hindrance and electronic effects imposed by the ortho-carboxylate group significantly influence its reactivity in cross-coupling reactions, presenting both challenges and opportunities for synthetic chemists.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and analytical characteristics of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₂ | [4][5] |
| Molecular Weight | 201.02 g/mol | [5][6] |
| Appearance | White to light yellow or beige crystalline powder | [1] |
| Melting Point | 147-150 °C | [7] |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, acetone | [1][8] |
| pKa | 2.84 (at 25 °C) | [1] |
| ¹H NMR (MeOD) | δ 7.70-7.67 (m, 1H), 7.58 (d, J = 8.0 Hz, 1H), 7.33-7.25 (m, 2H) | [9] |
| ¹³C NMR (MeOD) | δ 169.6, 135.3, 134.5, 133.6, 132.1, 128.4, 122.0 | [9] |
| IR Spectroscopy | Broad O-H stretch (carboxylic acid), C=O stretch (~1700 cm⁻¹), C-Br stretch | [9] |
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide.[10] For this compound, this reaction is instrumental in synthesizing biaryl carboxylic acids, which are common motifs in pharmaceuticals and advanced materials.[11] The reaction is renowned for its high functional group tolerance, though the steric bulk and electronic deactivation from the ortho-carboxylate can necessitate carefully optimized conditions.[12]
Mechanism of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence involving a palladium catalyst.[10]
-
Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the this compound, breaking the C-Br bond to form a Pd(II) complex. This is often the rate-limiting step and can be challenging due to the steric hindrance of the ortho-carboxylate.[12]
-
Transmetalation : The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[13]
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Carboxylic Acid
This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization for specific substrates is highly recommended.[12]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
SPhos or similar bulky phosphine ligand (2-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (3.0 eq.)
-
Anhydrous 1,4-Dioxane and Water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk flask, add the this compound, arylboronic acid, base, palladium source, and phosphine ligand under an inert atmosphere (Argon or Nitrogen).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to pH ~2-3 to protonate the carboxylic acid product.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality and Optimization
-
Ligand Choice : Bulky, electron-rich phosphine ligands like SPhos or XPhos are crucial.[12] They accelerate the oxidative addition step, which is often slow due to the sterically hindered C-Br bond, and stabilize the palladium catalyst, preventing the formation of inactive palladium black.[12]
-
Base Selection : A strong, non-nucleophilic base like K₃PO₄ is preferred.[12] It facilitates the transmetalation step without promoting side reactions. Hydroxide bases can sometimes lead to protodehalogenation, where the bromine is replaced by hydrogen.[12]
-
Solvent System : Anhydrous aprotic solvents like dioxane or THF are typically used to avoid unwanted side reactions.[12] The addition of a small amount of water can sometimes accelerate the reaction but must be carefully controlled.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical copper-promoted reaction for forming carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds.[14] For this compound, this reaction is especially useful for synthesizing N-aryl anthranilic acid derivatives (via the Goldberg reaction) and diaryl ethers, both of which are precursors to important heterocyclic compounds like acridones and xanthones.[14][15]
Mechanism of the Ullmann Reaction
While the precise mechanism has been a subject of debate, modern understanding points to a Cu(I)/Cu(III) catalytic cycle, especially with the use of ligands.[16]
-
Ligand Exchange : The nucleophile (e.g., an amine or alcohol) displaces a ligand on the Cu(I) catalyst to form a copper-nucleophile complex.
-
Oxidative Addition : The aryl halide (this compound) adds to the copper complex, forming a transient Cu(III) intermediate.
-
Reductive Elimination : The aryl group and the nucleophile couple and are eliminated from the copper center, forming the product and regenerating a Cu(I) species.[16]
Historically, these reactions required stoichiometric copper and high temperatures (>200 °C), but the development of ligand-accelerated protocols has enabled catalytic versions under milder conditions.[14][16]
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann condensation.
Experimental Protocol: N-Arylation (Goldberg Reaction)
This protocol describes the coupling of this compound with an amine.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.1 - 1.5 eq.)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Ligand (e.g., L-proline or a phenanthroline) (10-20 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)
Procedure:
-
In a reaction vessel, combine this compound, the amine, base, CuI, and the ligand.
-
Add the anhydrous solvent.
-
Heat the mixture under an inert atmosphere to 90-130 °C, with stirring, until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Acidify the mixture with aqueous HCl to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).
Grignard Reagent Formation and Subsequent Reactions
The conversion of an aryl halide to a Grignard reagent (organomagnesium halide) is a fundamental transformation that converts an electrophilic carbon into a potent carbon nucleophile. However, the acidic proton of the carboxylic acid group in this compound is incompatible with the highly basic Grignard reagent and must be addressed. A common strategy is to perform the Grignard reaction on a related precursor, like 2-bromotoluene, and then oxidize the methyl group, or to use two equivalents of the Grignard reagent to first deprotonate the acid and then form the organometallic species. A more direct and synthetically useful application is the carboxylation of an aryl Grignard reagent to form a benzoic acid.
Mechanism of Grignard Reagent Formation and Carboxylation
-
Formation : Magnesium metal inserts into the carbon-bromine bond of an aryl bromide in an ether solvent (e.g., diethyl ether or THF), forming the arylmagnesium bromide.[17] This reaction occurs on the surface of the magnesium.
-
Carboxylation : The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (typically from dry ice). This forms a magnesium carboxylate salt.[17]
-
Acidic Workup : The addition of a strong aqueous acid (like HCl) protonates the carboxylate salt to yield the final carboxylic acid product.
Caption: Workflow for the synthesis of a benzoic acid via a Grignard reagent.
Experimental Protocol: Synthesis of Benzoic Acid via Grignard Carboxylation
This is a general protocol for the synthesis of benzoic acid from bromobenzene, illustrating the method that can be adapted for substituted benzoic acids.[18]
Materials:
-
Bromobenzene (1.0 eq.)
-
Magnesium turnings (1.1 eq.)
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
6M Hydrochloric acid (HCl)
Procedure:
-
Apparatus Setup : Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Formation : Place the magnesium turnings in the flask. Add a solution of bromobenzene in anhydrous ether to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by cloudiness and gentle refluxing. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture gently for an additional 15-30 minutes to ensure complete reaction.[19]
-
Carboxylation : Cool the Grignard solution to room temperature. In a separate beaker, place a generous amount of crushed dry ice. Slowly and carefully pour the Grignard solution onto the dry ice with gentle stirring.
-
Allow the excess CO₂ to sublime.
-
Workup : Slowly add 6M HCl to the resulting viscous mass until the solution is acidic (pH ~1) and all solids have dissolved.[19] Two layers (aqueous and ether) should form.
-
Separate the layers. Extract the aqueous layer with additional portions of diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude benzoic acid.
-
Purify by recrystallization from hot water.
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[20][21] It may cause gastrointestinal irritation if ingested.[21]
-
Personal Protective Equipment (PPE) : Always wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and a lab coat.[21][22] Use a NIOSH-approved respirator if ventilation is inadequate or dust is generated.[21]
-
Handling : Use in a well-ventilated area, preferably a chemical fume hood.[20] Avoid generating dust.[22] Wash hands thoroughly after handling.[22] Keep containers tightly closed when not in use.[1]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances.[1]
-
Spills : In case of a spill, sweep up the solid material, avoiding dust creation, and place it into a suitable container for disposal.[21]
Conclusion
This compound is a foundational starting material in organic synthesis, offering access to a diverse range of molecular architectures through well-established reaction pathways. Its participation in powerful C-C bond-forming reactions like Suzuki-Miyaura coupling and C-heteroatom bond formations via Ullmann condensation highlights its importance. While the ortho-substitution pattern requires careful consideration of reaction conditions—particularly ligand and base selection—it also provides a handle for creating sterically defined and highly functionalized molecules. A firm grasp of the mechanisms and experimental protocols detailed in this guide will empower researchers to effectively utilize this compound in their synthetic endeavors, from fundamental research to complex drug development programs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [himedialabs.com]
- 3. ycdehongchem.com [ycdehongchem.com]
- 4. This compound | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 2-bromo- [webbook.nist.gov]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. This compound | 88-65-3 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. mason.gmu.edu [mason.gmu.edu]
- 19. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 20. This compound(88-65-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 21. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to the Commercial Sourcing and Purity of 2-Bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobenzoic acid (CAS No. 88-65-3) is a pivotal intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its utility as a building block for complex molecules, including anti-inflammatory agents, analgesics, and nitrogen heterocycles, makes the purity and reliable sourcing of this compound a critical concern for research and development.[1][2] This guide provides an in-depth analysis of the commercial landscape for this compound, common purity grades, analytical methods for its assessment, and protocols for purification.
Commercial Landscape: Sourcing this compound
A multitude of chemical suppliers offer this compound, ranging from large, multinational corporations to smaller, specialized chemical providers. The choice of supplier often depends on the required quantity, purity grade, and the scale of the research or manufacturing operation.
Major Suppliers and Available Purity Grades:
The purity of commercially available this compound typically ranges from 97% to certified grades exceeding 99%. It is crucial to request a Certificate of Analysis (CoA) to verify the purity and identify any potential impurities.[3]
| Supplier | Available Purity Grades | Notes |
| Thermo Fisher Scientific | 98% | Offered under the Thermo Scientific Chemicals brand.[4] |
| TCI America | >98.0% (by GC) | Available in various quantities for research and development.[5] |
| Otto Chemie Pvt. Ltd. | 98% (for synthesis) | A supplier catering to synthesis and research applications.[6] |
| CDH Fine Chemical | 98% (for synthesis) | Provides this compound for synthesis purposes.[7] |
| GTI Laboratory Supplies | 99.8% (Certified® for synthesis) | Offers a high-purity grade suitable for sensitive applications.[2] |
| Loba Chemie | Purity by HPLC, Assay (NaOH titration) ≥ 98% | Specifies purity assessment by both titration and chromatography.[8] |
| Various Suppliers on IndiaMART | Typically 97% and higher | A platform to connect with various manufacturers and distributors.[9] |
| Various Suppliers on ChemicalBook | ≥98% to 99.0% | A directory listing multiple suppliers with varying purity grades.[10] |
The Critical Role of Purity in Research and Development
The purity of this compound is paramount as impurities can lead to unpredictable reaction outcomes, the formation of unwanted byproducts, and complications in downstream applications, particularly in pharmaceutical synthesis where patient safety is a primary concern.
Common Impurities and Their Origins:
Impurities in commercially available this compound often stem from the synthetic route used for its manufacture. A common laboratory-scale synthesis involves the Sandmeyer reaction of anthranilic acid.[11] Potential impurities can include:
-
Isomeric Bromobenzoic Acids (3- and 4-Bromobenzoic acid): These can arise from non-selective bromination of benzoic acid or from impurities in the starting materials.
-
Unreacted Starting Materials: Such as anthranilic acid in the Sandmeyer route.
-
Byproducts of the Diazotization Reaction: Including phenols and other related compounds.
-
Inorganic Salts: Remnants from the workup and purification steps.
The presence of these impurities can interfere with subsequent reactions and complicate the purification of the final product.
Analytical Methods for Purity Assessment
A robust analytical methodology is essential for verifying the purity of this compound and identifying any contaminants. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound and its potential impurities.[12] A C18 column is a common choice for the separation of aromatic carboxylic acids.[13]
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[13] |
| Mobile Phase A | 0.1% Formic Acid in Water[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[13] |
| Gradient Program | A gradient elution is employed to ensure separation of the main component from both polar and non-polar impurities.[13] |
| Detection | UV at 255 nm[13] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Analytical Workflow Diagram:
Caption: Workflow for HPLC Purity Analysis.
Purification of this compound by Recrystallization
For applications demanding higher purity than what is commercially available, recrystallization is an effective purification technique. This method leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures. Water is a suitable solvent for the recrystallization of this compound.[11]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Water is a good solvent for recrystallizing this compound as the acid is much more soluble in hot water than in cold water.[14]
-
Dissolution:
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[14]
-
If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[14][16]
-
-
Collection of Crystals:
-
Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.[14]
-
-
Washing: Wash the collected crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[14]
-
Drying: Dry the purified crystals, for example, by continuing to draw air through the funnel.[14] The melting point of pure this compound is typically in the range of 147-150°C.[9][11]
Recrystallization Workflow Diagram:
Caption: General Recrystallization Workflow.
Conclusion
The selection of this compound for research and drug development necessitates a thorough understanding of the commercial sources and a critical evaluation of its purity. While a range of purity grades is commercially available, for highly sensitive applications, an additional purification step such as recrystallization may be required. Employing robust analytical techniques like HPLC is essential for quality control and to ensure the integrity of experimental outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 3. nbinno.com [nbinno.com]
- 4. A13608.0B [thermofisher.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound, 98% 88-65-3 India [ottokemi.com]
- 7. CAS-88-65-3, 2-Bromo Benzoic Acid for Synthesis Manufacturers, Suppliers & Exporters in India | 028865 [cdhfinechemical.com]
- 8. 88-65-3 CAS | this compound | Acids-Organic | Article No. 2264D [lobachemie.com]
- 9. indiamart.com [indiamart.com]
- 10. This compound | 88-65-3 [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Formation of Grignard Reagents from 2-Bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of a Grignard reagent from 2-bromobenzoic acid presents a significant challenge due to the presence of the acidic carboxylic acid proton, which is incompatible with the highly basic nature of the Grignard reagent. Direct reaction with magnesium metal is infeasible as the nascent Grignard reagent would be immediately quenched by the acidic proton of another molecule of the starting material. This application note provides a comprehensive guide to successfully generate the Grignard reagent of this compound by employing a protection group strategy. A detailed, three-stage protocol is presented, encompassing the protection of the carboxylic acid functionality via Fischer esterification, the subsequent formation of the Grignard reagent from the protected aryl bromide, and finally, the deprotection to yield the desired Grignard reagent of this compound, ready for downstream applications. Additionally, an advanced protocol for direct metalation using a mixed metal amide base is discussed for experienced practitioners.
Introduction: The Challenge of Acidic Protons in Grignard Reactions
Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles and strong bases, making them invaluable tools in organic synthesis for the formation of carbon-carbon bonds.[1] Their utility, however, is predicated on the strict absence of acidic protons in the reaction medium. Protic functional groups, such as alcohols, thiols, and carboxylic acids, will readily protonate the Grignard reagent, rendering it inactive for its intended nucleophilic addition.[2]
This compound is a bifunctional molecule containing both a reactive aryl bromide, suitable for Grignard formation, and a highly acidic carboxylic acid proton. Attempting a direct reaction of this compound with magnesium metal would result in a futile cycle where any formed Grignard reagent is immediately quenched by the starting material. To circumvent this, a protection-deprotection strategy is essential. The carboxylic acid is temporarily converted into a non-acidic functional group, typically an ester, which is inert to the Grignard reagent. Following the formation of the organometallic species, the protecting group is removed to regenerate the carboxylic acid functionality if desired, or the Grignard reagent can be used in subsequent reactions.
Strategic Approach: A Three-Stage Protocol
Our primary protocol is a robust, three-stage process that ensures the efficient formation of the target Grignard reagent. This methodology is designed for clarity, reproducibility, and high yield.
Diagram of the Overall Workflow
Caption: Workflow for the formation of the Grignard reagent from this compound.
Experimental Protocols
Stage 1: Protection of this compound via Fischer Esterification
This protocol details the conversion of this compound to its methyl ester, a crucial step to protect the acidic proton.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 49.7 mmol).
-
Add an excess of anhydrous methanol (100 mL).
-
Carefully add concentrated sulfuric acid (2 mL) dropwise with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-bromobenzoate as a colorless oil.
| Parameter | Value |
| Reactant | This compound |
| Reagents | Methanol, Sulfuric Acid |
| Reaction Time | 4-6 hours |
| Typical Yield | >95% |
| Product | Methyl 2-bromobenzoate |
Stage 2: Formation of the Grignard Reagent from Methyl 2-Bromobenzoate
This protocol describes the formation of the Grignard reagent from the protected methyl 2-bromobenzoate. Strict anhydrous conditions are paramount for success.
Materials:
-
Methyl 2-bromobenzoate
-
Magnesium turnings
-
Iodine crystal (a single small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
Procedure:
-
All glassware must be oven-dried and assembled hot under a stream of inert gas (Nitrogen or Argon).
-
Place magnesium turnings (1.45 g, 59.7 mmol, 1.2 equivalents) in the three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Add a single crystal of iodine to the flask. The iodine helps to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of methyl 2-bromobenzoate (10.7 g, 49.7 mmol) in anhydrous THF (50 mL).
-
Add a small portion (approx. 5 mL) of the methyl 2-bromobenzoate solution to the magnesium turnings.
-
The reaction should initiate, as evidenced by a color change (disappearance of the iodine color) and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining methyl 2-bromobenzoate solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction. The resulting gray-black solution is the Grignard reagent, which should be used immediately in the next step.
| Parameter | Value |
| Reactant | Methyl 2-bromobenzoate |
| Reagents | Magnesium, Iodine, Anhydrous THF |
| Reaction Time | 2-3 hours |
| Product | Grignard reagent of Methyl 2-bromobenzoate |
Stage 3: Deprotection of the Ester to Yield the Carboxylic Acid Grignard Reagent (Optional)
This stage is performed if the final desired product is the Grignard reagent of this compound itself. The Grignard reagent from Stage 2 is a versatile intermediate and can be used directly in many reactions.
Materials:
-
Grignard reagent solution from Stage 2
-
Sodium hydroxide solution (e.g., 2 M in water/methanol)
-
Hydrochloric acid (for workup)
Procedure:
-
Cool the Grignard reagent solution from Stage 2 in an ice bath.
-
Slowly add a solution of sodium hydroxide in a water/methanol mixture. The amount of NaOH should be stoichiometric to the starting ester. This will hydrolyze the ester to the carboxylate salt.
-
The resulting species is the magnesium salt of the Grignard-functionalized benzoic acid. For subsequent reactions, this can often be used directly.
-
If the free carboxylic acid is desired after a subsequent reaction, the final workup of that reaction will involve acidification (e.g., with HCl), which will protonate the carboxylate.
Advanced Protocol: Direct Metalation of this compound
For researchers experienced in handling highly reactive organometallic reagents, a direct metalation approach can be employed, avoiding the need for a protection-deprotection sequence. This method utilizes a mixed metal amide base to selectively deprotonate the carboxylic acid and facilitate halogen-metal exchange. A reported method involves the use of a combination of di-n-butylmagnesium (Bu₂Mg) and n-butyllithium (nBuLi).[3]
Caution: This procedure involves highly pyrophoric and moisture-sensitive reagents and should only be performed by trained personnel in an appropriate laboratory setting with proper safety precautions.
Outline of the Procedure:
-
Under an inert atmosphere, this compound is dissolved in an anhydrous etheral solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).
-
A solution of Bu₂Mg is added, followed by the slow addition of nBuLi. This combination effects a bromine-magnesium exchange.[3]
-
The resulting stabilized magnesiated species can then be used in reactions with various electrophiles.
Conclusion
The successful formation of a Grignard reagent from this compound is a testament to the power of strategic synthetic planning, particularly the use of protecting groups. The detailed three-stage protocol provided in this application note offers a reliable and high-yielding pathway for accessing this valuable synthetic intermediate. For more advanced applications, the direct metalation route presents an efficient alternative. By understanding the underlying chemical principles and carefully executing the experimental procedures, researchers can confidently incorporate the Grignard reagent of this compound into their synthetic endeavors, paving the way for the discovery and development of novel molecules.
References
Nucleophilic substitution reactions of 2-Bromobenzoic acid
An Application Guide to the Nucleophilic Substitution of 2-Bromobenzoic Acid: Protocols and Mechanistic Insights
Abstract
This compound is a versatile and readily available aromatic building block pivotal in the synthesis of high-value chemical entities, including pharmaceuticals, agrochemicals, and advanced materials. Its unique structure, featuring a carboxylic acid and a halogen on adjacent carbons, presents distinct challenges and opportunities for nucleophilic substitution reactions. This guide provides an in-depth exploration of the primary C-N and C-C bond-forming reactions involving this compound, with a focus on copper-catalyzed Ullmann condensations and palladium-catalyzed Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. We offer not just step-by-step protocols but also the underlying mechanistic rationale and field-proven insights to empower researchers in drug discovery and process development to leverage this substrate to its full potential.
Introduction: The Strategic Value of this compound
This compound serves as a critical precursor for a range of important molecular scaffolds. The products of its nucleophilic substitution, such as N-aryl anthranilic acids and biaryl-2-carboxylic acids, are core structures in numerous commercial drugs. For instance, N-aryl anthranilic acids are the basis for non-steroidal anti-inflammatory drugs (NSAIDs) like Mefenamic acid and Flufenamic acid.[1] The ability to efficiently and selectively form new bonds at the C2 position is therefore of paramount importance.
The presence of the ortho-carboxylic acid group exerts a significant electronic and steric influence on the reactivity of the C-Br bond. It can act as a directing group, participate in the reaction mechanism through coordination with the metal catalyst, or, conversely, lead to side reactions like decarboxylation under harsh conditions.[2][3] Understanding and controlling these factors are key to successful synthesis.
This document details robust and reproducible protocols for the most vital transformations of this compound, explaining the causal relationships between reagent choice, reaction conditions, and outcomes.
C-N Bond Formation: Accessing Anthranilic Acid Derivatives
The synthesis of N-substituted anthranilic acids is arguably the most significant application of this compound's reactivity. Two primary catalytic systems dominate this field: the classic copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination.
The Ullmann Condensation: A Time-Tested Copper-Catalyzed Approach
First reported by Fritz Ullmann in the early 20th century, the Ullmann condensation is a copper-mediated reaction to form C-N, C-O, and C-C bonds.[2][4] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern modifications using ligands have significantly improved its scope and practicality.[4] For the amination of this compound, this method offers a cost-effective and highly regioselective pathway that notably avoids the need for protecting the carboxylic acid group.[1][5]
Mechanistic Rationale: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) species undergoes oxidative addition to the aryl bromide, forming a Cu(III) intermediate. Subsequent reaction with the amine nucleophile, followed by reductive elimination, yields the N-aryl product and regenerates the Cu(I) catalyst.[6][7] The ortho-carboxylate group is thought to facilitate the reaction by coordinating to the copper center, stabilizing key intermediates.[2]
Protocol 1: Copper-Catalyzed N-Arylation of this compound
This protocol is adapted from a procedure by Wolf et al. for the synthesis of N-aryl and N-alkyl anthranilic acid derivatives.[1]
Materials:
-
This compound (1.0 eq.)
-
Amine (aromatic or aliphatic) (1.05 - 1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.0 eq.)
-
Copper (Cu) powder, micron-sized (0.09 eq.)
-
Copper(I) oxide (Cu₂O) (0.045 eq.)
-
2-Ethoxyethanol (solvent)
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.75 g, 8.8 mmol), the desired amine (e.g., 1-aminopyrene, 2.0 g, 9.3 mmol), K₂CO₃ (1.22 g, 8.8 mmol), Cu powder (51 mg, 0.8 mmol), and Cu₂O (57 mg, 0.4 mmol).[1]
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.
-
Add 2-ethoxyethanol (3 mL) via syringe.
-
Heat the reaction mixture to reflux (approx. 130-135 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction typically runs for 24 hours.[1]
-
Work-up: After cooling to room temperature, pour the mixture into water (30 mL).
-
Add a small amount of activated charcoal and stir for 15 minutes to decolorize the solution.
-
Filter the mixture through a pad of Celite to remove the charcoal and insoluble copper species.
-
Acidify the filtrate with dilute hydrochloric acid (e.g., 2M HCl) until the product precipitates completely.
-
Purification: Collect the crude product by filtration. For further purification, dissolve the solid in a 5% aqueous sodium carbonate solution, filter to remove any remaining impurities, and re-precipitate the product by acidifying the filtrate. Wash the final product with cold water and dry under vacuum.
Data Summary: Scope of the Copper-Catalyzed Amination
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | 1-Aminonaphthalene | N-(1-Naphthyl)anthranilic acid | 97 |
| 2 | 1-Aminopyrene | N-(1-Pyrenyl)anthranilic acid | 92 |
| 3 | 2,6-Dimethylaniline | N-(2,6-Dimethylphenyl)anthranilic acid | 78 |
| 4 | Benzylamine | N-Benzylanthranilic acid | 85 |
| Data sourced from Wolf, C. et al. (2006).[1] |
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse
Developed in the 1990s, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation.[8] It generally offers milder conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann reaction, though it relies on more expensive palladium catalysts and specialized phosphine ligands.[9]
Mechanistic Rationale: The reaction follows a well-established Pd(0)/Pd(II) catalytic cycle.[8][10]
-
Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of this compound to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amide complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst.
The choice of ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) accelerate the reductive elimination step, which is often rate-limiting, and promote the formation of the active monoligated Pd(0) species.[11]
Caption: Fig. 1: Simplified Buchwald-Hartwig catalytic cycle.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This is a general protocol adaptable for this compound based on standard procedures for aryl bromides.[12] Optimization of ligand, base, and solvent may be required for specific amine substrates.
Materials:
-
This compound (1.0 eq.)
-
Amine (primary or secondary) (1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Toluene or 1,4-Dioxane, anhydrous (solvent)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed tube
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (e.g., 0.02 eq.), SPhos (e.g., 0.04 eq.), and NaOtBu (1.4 eq.) to a dry Schlenk flask.
-
Add this compound (1.0 eq.) and a magnetic stir bar.
-
Seal the flask, remove it from the glovebox (if used), and add anhydrous toluene via syringe.
-
Add the amine (1.2 eq.) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and water. Separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl compounds.[13] Coupling this compound with various arylboronic acids provides access to biaryl-2-carboxylic acids, which are valuable pharmaceutical intermediates.
Mechanistic Rationale: Like the Buchwald-Hartwig reaction, the Suzuki coupling operates on a Pd(0)/Pd(II) catalytic cycle.[13][14]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound.
-
Transmetalation: The organoboron species (e.g., arylboronic acid) is activated by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic boronate complex.[14] This complex then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.
The ortho-carboxylate group can present challenges, sometimes leading to lower reactivity due to steric hindrance or catalyst inhibition.[3] Therefore, careful selection of a suitable catalyst system (palladium precursor and ligand) is crucial for high efficiency.
Caption: Fig. 2: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with an arylboronic acid, adapted from general methods proven effective for challenging substrates.[3]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 eq.)
-
1,4-Dioxane and Water (e.g., 10:1 v/v), degassed
-
Nitrogen or Argon gas supply
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), K₃PO₄ (3.0 eq.), Pd₂(dba)₃ (0.02 eq.), and SPhos (0.04 eq.).
-
Evacuate and backfill the flask with argon three times to ensure a fully inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Data Summary: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | High |
| 3 | 3-Tolylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 95 |
| Note: Yield is for 3-bromobenzoic acid, but demonstrates high efficiency in aqueous systems.[12][15] |
Experimental Workflow and Troubleshooting
A successful cross-coupling reaction relies on meticulous experimental technique, particularly the exclusion of oxygen and moisture, which can deactivate the catalyst.
Caption: Fig. 3: General experimental workflow.
Field-Proven Insights & Troubleshooting:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by air/moisture).2. Insufficiently degassed solvent.3. Inappropriate ligand or base for the substrate. | 1. Use fresh catalyst/ligand; ensure proper inert atmosphere technique (glovebox or Schlenk line).2. Degas solvents by sparging with argon for 20-30 min or via freeze-pump-thaw cycles.3. Screen different ligands (e.g., XPhos, RuPhos) and bases (e.g., Cs₂CO₃, K₃PO₄).[16] |
| Hydrodehalogenation (Bromine replaced by Hydrogen) | 1. Presence of water or protic impurities.2. β-hydride elimination side reaction (more common in Buchwald-Hartwig).[8] | 1. Use anhydrous solvents and reagents.2. Choose a ligand less prone to β-hydride elimination; ensure base is not excessively strong or hindered. |
| Homocoupling of Boronic Acid (Suzuki Reaction) | Presence of oxygen, which can promote oxidative homocoupling. | Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas.[3] |
| Decarboxylation | Harsh reaction conditions (high temperature, very strong base). | Use milder conditions where possible. Consider a weaker base (e.g., K₂CO₃ instead of NaOtBu) or lower the reaction temperature. |
Conclusion
This compound is a powerful synthon for accessing complex molecular architectures central to the pharmaceutical and materials sciences. Mastery of its nucleophilic substitution chemistry, particularly through modern copper- and palladium-catalyzed methods, is a critical skill for synthetic chemists. By understanding the mechanistic principles behind the Ullmann, Buchwald-Hartwig, and Suzuki-Miyaura reactions and adhering to rigorous experimental protocols, researchers can reliably and efficiently synthesize a diverse array of valuable anthranilic acid and biaryl derivatives. The protocols and insights provided herein serve as a validated foundation for both exploratory research and large-scale synthesis campaigns.
References
- 1. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. pure.rug.nl [pure.rug.nl]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. reddit.com [reddit.com]
Application Notes and Protocols: Electrophilic Substitution on the 2-Bromobenzoic Acid Ring
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on conducting electrophilic aromatic substitution (EAS) reactions on 2-bromobenzoic acid. It delves into the underlying principles governing the regioselectivity of these reactions, dictated by the competing electronic effects of the bromo and carboxyl substituents. Detailed, field-proven protocols for nitration and bromination are presented, emphasizing causality in experimental design and self-validating safety and purification procedures. This guide aims to equip researchers with the foundational knowledge and practical methodologies required to effectively synthesize substituted this compound derivatives, which are valuable intermediates in pharmaceutical and materials science.[1][2]
Introduction: The Unique Reactivity of this compound
This compound is a disubstituted benzene derivative featuring two functional groups with opposing directive effects in electrophilic aromatic substitution (EAS). Understanding the interplay of these effects is paramount for predicting and controlling the outcome of substitution reactions. The benzene ring in this compound is generally deactivated towards electrophilic attack compared to benzene itself.[3] This deactivation arises from the electron-withdrawing nature of both the carboxylic acid and the bromine atom.[3][4][5]
-
The Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director.[6][7][8] It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic.[3][6][8] The resonance effect particularly reduces electron density at the ortho and para positions, thereby directing incoming electrophiles to the relatively less deactivated meta position.[6][8]
-
The Bromo Group (-Br): As a halogen, bromine exhibits a dual electronic effect. It is deactivating due to its strong electron-withdrawing inductive effect (-I), which pulls electron density away from the ring.[4][9] However, it is an ortho, para-director because its lone pairs of electrons can be donated into the ring through resonance (+M effect), stabilizing the cationic intermediate (the sigma complex or Wheland intermediate) formed during attack at these positions.[4][9][10]
The regiochemical outcome of an EAS reaction on this compound is therefore a result of the competition between these directing effects. The overall deactivation means that forcing conditions (e.g., strong acids, higher temperatures) are often necessary.
Regioselectivity: Predicting the Site of Substitution
When a disubstituted benzene ring undergoes further substitution, the position of the incoming electrophile is determined by the combined influence of the existing groups.[11] In this compound, the available positions for substitution are C3, C4, C5, and C6.
-
Position 3: ortho to -Br and meta to -COOH.
-
Position 4: meta to -Br and para to -COOH.
-
Position 5: para to -Br and meta to -COOH.
-
Position 6: ortho to -COOH and meta to -Br.
The -COOH group strongly directs incoming electrophiles to the positions meta to it, which are C4 and C5. The -Br group directs to the positions ortho and para to it, which are C3 and C5.
Therefore, Position 5 is the most favored site for electrophilic attack as it is activated by the para-directing bromo group and is also one of the meta positions relative to the carboxyl group. Attack at C3 is also possible, being ortho to the bromo group, but may be sterically hindered. Attack at C4 is disfavored as it is para to the strongly deactivating carboxyl group. Attack at C6 is highly disfavored due to being ortho to the sterically bulky and deactivating carboxyl group.
The following diagram illustrates the directing influences on the this compound ring.
Caption: Directing effects on this compound.
Key Electrophilic Substitution Protocols
Due to the deactivated nature of the ring, Friedel-Crafts alkylation and acylation reactions are generally not feasible on this compound.[7][12][13] The strong electron-withdrawing groups make the ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediates, and the Lewis acid catalyst can complex with the carboxyl group.[12][14] Therefore, nitration, halogenation, and sulfonation are the most commonly performed EAS reactions.
Protocol: Nitration of this compound
This protocol details the synthesis of 2-bromo-5-nitrobenzoic acid, a key intermediate in the production of various pharmaceuticals.[1] The reaction leverages the synergistic directing effects toward the C5 position.
Objective: To introduce a nitro group (-NO₂) onto the this compound ring, yielding 2-bromo-5-nitrobenzoic acid.
Causality of Reagent Selection:
-
Concentrated Sulfuric Acid (H₂SO₄): Acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[15]
-
Concentrated Nitric Acid (HNO₃): The source of the nitronium ion.
-
Ice Bath: The nitration of a deactivated ring is exothermic and requires careful temperature control to prevent over-nitration and decomposition.[15]
Workflow Diagram:
Caption: Workflow for the nitration of this compound.
Step-by-Step Protocol:
-
Reagent Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 25 mL of concentrated sulfuric acid. While stirring, slowly add 12 mL of concentrated nitric acid, ensuring the temperature is maintained below 10 °C. Cool the resulting nitrating mixture to 0-5 °C.
-
Reaction: To the cold, stirred nitrating mixture, add 9.90 g (49.3 mmol) of this compound in small portions over 30 minutes. The temperature of the reaction mixture must be kept below 5 °C throughout the addition.[16]
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture in the ice bath for 1 hour.[16] The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Work-up and Isolation: Carefully pour the reaction mixture onto 200 mL of crushed ice with vigorous stirring. A white solid will precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with copious amounts of cold water until the washings are neutral to litmus paper. This removes residual acids.
-
Drying: Dry the product, 2-bromo-5-nitrobenzoic acid, in a vacuum oven or by air drying. The expected yield is typically high, around 96%.[16]
Expected Results & Characterization:
| Property | Value | Source |
| Product Name | 2-Bromo-5-nitrobenzoic acid | [16][17] |
| CAS Number | 943-14-6 | |
| Molecular Formula | C₇H₄BrNO₄ | [17] |
| Molecular Weight | 246.01 g/mol | |
| Appearance | White to off-white solid | [16] |
| Melting Point | 180-181 °C | [16] |
| Typical Yield | ~96% | [16] |
¹H NMR (400 MHz, DMSO-d6): δ 8.49 (d, J = 2.8 Hz, 1H), 8.22 (dd, J = 8.8, 2.8 Hz, 1H), 8.03 (d, J = 8.8 Hz, 1H).[16]
Protocol: Bromination of this compound
This protocol describes the synthesis of 2,4-dibromobenzoic acid. This reaction highlights a case where substitution occurs at a position that is not the primary site predicted by the convergence of directing effects, likely due to a combination of steric and electronic factors under specific conditions.
Objective: To introduce a second bromine atom onto the this compound ring.
Causality of Reagent Selection:
-
Bromine (Br₂): The electrophile source.
-
Iron (Fe) or Ferric Bromide (FeBr₃): A Lewis acid catalyst that polarizes the Br-Br bond, generating a more potent electrophile ("Br⁺").[18]
-
Solvent: A non-reactive solvent like acetic acid or no solvent may be used.
Step-by-Step Protocol:
-
Catalyst Generation (if using Fe): Place 10.0 g (0.05 mol) of this compound and a catalytic amount of iron filings in a round-bottom flask fitted with a reflux condenser and a dropping funnel.
-
Reaction: Gently heat the flask. Slowly add 2.6 mL (0.05 mol) of liquid bromine from the dropping funnel. An exothermic reaction should commence. Control the reaction rate by adjusting the addition rate of bromine and external cooling if necessary.
-
Completion: After all the bromine has been added, heat the reaction mixture (e.g., on a steam bath) for an additional 30-60 minutes to ensure the reaction goes to completion and to expel any unreacted bromine and hydrogen bromide gas.
-
Work-up and Isolation: Allow the reaction mixture to cool. Add water to the flask to dissolve the product.
-
Purification: If impurities are present, the product can be recrystallized from hot water or an alcohol-water mixture.[19] Filter the hot solution to remove any insoluble impurities and allow the filtrate to cool slowly to form crystals.
-
Drying: Collect the crystals of 2,4-dibromobenzoic acid by vacuum filtration and dry them.
Expected Results & Characterization:
| Property | Value | Source |
| Product Name | 2,4-Dibromobenzoic acid | [19][20] |
| CAS Number | 611-00-7 | [20] |
| Molecular Formula | C₇H₄Br₂O₂ | [19] |
| Molecular Weight | 279.91 g/mol | [19] |
| Appearance | White to yellow powder or crystals | [19] |
| Melting Point | 171-175 °C | [19] |
Safety and Handling Precautions
-
Corrosive Reagents: Concentrated sulfuric and nitric acids, as well as liquid bromine, are highly corrosive and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/chemical-resistant gloves.
-
Exothermic Reactions: The reactions described are exothermic. Maintain strict temperature control and add reagents slowly to prevent runaway reactions.
-
Waste Disposal: Neutralize acidic waste streams with a suitable base (e.g., sodium bicarbonate) before disposal, following institutional and local environmental regulations.
Conclusion
The electrophilic substitution of this compound is a classic example of how competing electronic effects govern reaction outcomes in substituted aromatic systems. While the ring is deactivated, predictable and high-yield syntheses of valuable derivatives, such as 2-bromo-5-nitrobenzoic acid, can be achieved by understanding the directing influences of the carboxyl and bromo groups. The protocols provided herein offer robust and reproducible methods for researchers, grounded in a clear understanding of the chemical principles at play. Careful adherence to reaction conditions and safety protocols is essential for successful and safe synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 88-65-3 [chemicalbook.com]
- 3. homework.study.com [homework.study.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
- 12. quora.com [quora.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. sga.profnit.org.br [sga.profnit.org.br]
- 16. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 17. 2-Bromo-5-nitrobenzoic acid | 943-14-6 | FB00222 [biosynth.com]
- 18. m.youtube.com [m.youtube.com]
- 19. chembk.com [chembk.com]
- 20. 2,4-Dibromobenzoic acid | C7H4Br2O2 | CID 11896 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Biaryl Compounds from 2-Bromobenzoic Acid
Introduction: The Strategic Importance of Biaryl Scaffolds and the Role of 2-Bromobenzoic Acid
Biaryl structures are a cornerstone of modern medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The controlled synthesis of these compounds is therefore of paramount importance. This compound serves as a particularly valuable and versatile starting material for the construction of these complex architectures. Its bifunctional nature, possessing both a reactive aryl bromide handle for cross-coupling and a carboxylic acid group for further functionalization or for directing reactivity, makes it a powerful building block for drug development professionals and synthetic chemists.
This guide provides an in-depth exploration of the synthesis of biaryl compounds from this compound, with a primary focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, address the specific challenges posed by the ortho-substituted nature of the substrate, and provide detailed, field-proven protocols. Furthermore, we will explore decarboxylative cross-coupling as a viable and mechanistically distinct alternative for the synthesis of these valuable compounds.
Part 1: The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials have established it as a go-to method for C-C bond formation.[3]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps, as illustrated below.[2] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step, particularly with sterically hindered or electron-rich aryl halides.[4]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Challenges and Considerations with this compound
The ortho-carboxylate group of this compound introduces specific challenges that must be addressed through careful selection of reaction conditions:
-
Steric Hindrance: The bulky carboxylate group adjacent to the reaction center can impede the oxidative addition of the palladium catalyst. This steric hindrance can lead to sluggish or incomplete reactions. To overcome this, the use of bulky, electron-rich phosphine ligands is often necessary to promote the oxidative addition step.[6][7]
-
Electronic Effects: The carboxylic acid is an electron-withdrawing group, which can influence the reactivity of the aryl bromide.
-
Substrate and Product Solubility: The carboxylic acid moiety imparts different solubility characteristics to the starting material and the biaryl product. The choice of solvent system is critical to ensure all components remain in solution for efficient reaction.
Strategic Selection of Reaction Parameters
The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious choice of catalyst, ligand, base, and solvent.
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) precursors, respectively, that are readily available and effective.[1] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) | These ligands promote the challenging oxidative addition step with sterically hindered substrates and enhance catalyst stability.[4][8] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong base is required to activate the boronic acid for transmetalation without causing significant side reactions.[4][8] |
| Solvent | Aprotic polar solvents (e.g., 1,4-dioxane, THF, Toluene) with a small amount of water | The organic solvent helps to solubilize the aryl bromide and catalyst, while water is often necessary to dissolve the inorganic base and facilitate transmetalation.[1] |
Detailed Experimental Protocols
Protocol 1: General Procedure using a Buchwald Ligand
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids, employing a commercially available and highly effective Buchwald ligand.
Figure 2: Workflow for Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Pd₂(dba)₃ (0.02 eq., 2 mol%)
-
SPhos (0.04 eq., 4 mol%)
-
K₃PO₄ (3.0 eq.)
-
1,4-Dioxane and Water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the this compound, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Aqueous Suzuki-Miyaura Coupling
For certain substrates, a more environmentally friendly aqueous protocol can be employed. This method often utilizes a water-soluble ligand or can sometimes be performed under ligand-free conditions.
Materials:
-
3-Bromobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
Procedure:
-
To a round-bottomed flask, add 3-bromobenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[9]
-
Add 5.0 mL of distilled water to the flask.[9]
-
Stir the mixture vigorously at room temperature under air for 1.5 hours.[9]
-
Upon completion of the reaction (which can be monitored by TLC), a precipitate of the product will form.[9]
-
Filter the precipitate and wash with water to remove inorganic salts.
-
The crude product can be further purified by recrystallization.
Part 2: Decarboxylative Cross-Coupling as an Alternative Strategy
Decarboxylative cross-coupling reactions have emerged as a powerful alternative for the formation of C-C bonds, using readily available carboxylic acids as coupling partners and extruding carbon dioxide as the only byproduct. This approach offers a distinct mechanistic pathway and can be advantageous in certain contexts.
Conceptual Framework
In the context of this compound, a decarboxylative approach would typically involve the coupling of a different aryl carboxylic acid with an aryl halide. However, recent advances have demonstrated the possibility of photoredox-catalyzed decarboxylation of aryl carboxylic acids to generate aryl radicals, which can then be used in C-C bond formation.[10][11]
Figure 3: A simplified representation of a photoredox-catalyzed decarboxylative arylation.
Protocol for Photoredox-Catalyzed Decarboxylative Arylation
This protocol describes a method for the decarboxylative arylation of a benzoic acid with an arene trapping agent, which can be adapted for the synthesis of biaryl compounds.
Materials:
-
Benzoic acid (0.2 mmol)
-
Photocatalyst (e.g., an iridium or organic dye-based catalyst, 3 mol%)
-
Cs₂CO₃ (2 equiv.)
-
Bromine source (e.g., N-bromosuccinimide, 3.5 equiv.)
-
Arene (excess, as solvent or co-solvent)
Procedure:
-
To a reaction vessel, add the benzoic acid, photocatalyst, and Cs₂CO₃.[10]
-
Add the arene trapping agent and the bromine source.[10]
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at a controlled temperature (e.g., 55 °C).[10]
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Conclusion
The synthesis of biaryl compounds from this compound is a critical transformation in modern organic synthesis. The Suzuki-Miyaura coupling stands out as a highly reliable and versatile method, provided that the challenges of steric hindrance are addressed through the use of appropriate bulky, electron-rich ligands. For researchers seeking alternative strategies, decarboxylative cross-coupling offers a mechanistically distinct and increasingly viable option. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently and successfully synthesize these important molecular scaffolds.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05533H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
The Strategic Utility of 2-Bromobenzoic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Versatility of a Core Building Block
In the landscape of pharmaceutical drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic route. 2-Bromobenzoic acid, a deceptively simple molecule, has emerged as a cornerstone intermediate, prized for its versatility and strategic reactivity. Its unique arrangement of a carboxylic acid and a bromine atom on an aromatic ring provides a powerful handle for medicinal chemists to construct complex molecular architectures, particularly those found in non-steroidal anti-inflammatory drugs (NSAIDs) and a variety of kinase inhibitors. This guide provides an in-depth exploration of the applications of this compound, detailing the key reactions it undergoes and providing robust protocols for its use in the synthesis of crucial pharmaceutical intermediates.
The strategic placement of the bromine atom ortho to the carboxylic acid group allows for a diverse range of chemical transformations. The electron-withdrawing nature of the carboxylic acid influences the reactivity of the aryl bromide, while the bromine atom itself is an excellent leaving group for various cross-coupling reactions. This unique electronic and steric environment makes this compound a favored precursor for reactions that form carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of many active pharmaceutical ingredients (APIs).
Key Applications in Pharmaceutical Synthesis
The utility of this compound spans multiple therapeutic areas, primarily driven by its efficacy in constructing key pharmacophores.
Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - The Fenamate Class
A prominent application of this compound is in the synthesis of the fenamate class of NSAIDs. These drugs, which include mefenamic acid, flufenamic acid, and tolfenamic acid, are N-aryl derivatives of anthranilic acid.[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. The core N-phenylanthranilic acid scaffold of these drugs is efficiently assembled using this compound as a key reactant.[1]
The key transformation in the synthesis of fenamates is the formation of a C-N bond between this compound and a substituted aniline. This is typically achieved through copper-catalyzed Ullmann condensation or, more recently, through palladium-catalyzed Buchwald-Hartwig amination.
Scaffolding for Kinase Inhibitors in Oncology
The 2-aminobenzoic acid core, readily accessible from this compound, is a privileged scaffold in the design of protein kinase inhibitors.[2] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] By functionalizing the 2-aminobenzoic acid template, medicinal chemists can design molecules that selectively bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and halting downstream signaling cascades that promote tumor growth.[2] For instance, derivatives of 2-aminobenzoic acid have been incorporated into molecules targeting Aurora kinases, p38 MAP kinases, and Src-family kinases.[2]
Core Synthetic Methodologies and Protocols
The transformation of this compound into valuable pharmaceutical intermediates is primarily achieved through three powerful cross-coupling reactions: the Ullmann Condensation, the Buchwald-Hartwig Amination, and the Suzuki-Miyaura Coupling.
Ullmann Condensation for C-N Bond Formation
The Ullmann condensation is a classical and robust method for forming C-N bonds, particularly in the synthesis of N-aryl anthranilic acids.[4] This copper-catalyzed reaction involves the coupling of an aryl halide with an amine. In the context of this compound, this reaction provides a direct route to the fenamate core structure.
Causality of Experimental Choices:
-
Catalyst: Copper or its salts (e.g., Cu₂O, CuO) are essential for this transformation. The copper catalyst facilitates the oxidative addition to the aryl bromide and subsequent coupling with the amine.
-
Base: A base, such as potassium carbonate (K₂CO₃), is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrobromic acid byproduct.
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or 2-ethoxyethanol are often used to ensure the reaction reaches the necessary temperature for efficient coupling.[4]
-
Temperature: The Ullmann condensation typically requires elevated temperatures, often above 130°C, to overcome the activation energy of the reaction.[4]
Protocol 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation [4]
Materials:
-
This compound
-
Aniline
-
Copper powder (Cu)
-
Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃)
-
2-Ethoxyethanol
-
Hydrochloric acid (HCl)
-
Water
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), aniline (1.05 eq), and potassium carbonate (1.0 eq).
-
Add the copper catalyst system, consisting of copper powder (9 mol%) and copper(I) oxide (4 mol%).
-
Add 2-ethoxyethanol as the solvent.
-
Heat the reaction mixture to 130°C and maintain vigorous stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with aqueous HCl to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-phenylanthranilic acid.
Data Presentation: Ullmann Condensation of this compound with Various Anilines
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | N-Phenylanthranilic acid | Good to High |
| 2 | 2,3-Dimethylaniline | Mefenamic acid | Good to High |
| 3 | 3-(Trifluoromethyl)aniline | Flufenamic acid | Good to High |
| 4 | 2,6-Dichloro-3-methylaniline | Meclofenamic acid | Good to High |
Note: Yields are generally reported as good to high in the literature for these transformations.
Buchwald-Hartwig Amination: A Modern Approach to C-N Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful alternative to the Ullmann condensation for the synthesis of aryl amines.[5] It often proceeds under milder conditions and with a broader substrate scope.
Causality of Experimental Choices:
-
Catalyst: A palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), is used to generate the active Pd(0) catalyst.
-
Ligand: Bulky, electron-rich phosphine ligands, such as XPhos, are crucial for the success of the reaction. These ligands stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[3]
-
Base: A strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), is required to deprotonate the amine.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.
-
Inert Atmosphere: The reaction is sensitive to oxygen, so it must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound [3]
Materials:
-
This compound
-
Substituted aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the substituted aniline (1.2 eq), and potassium tert-butoxide (1.4 eq).
-
In a separate glovebox, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Seal the tube and heat the reaction mixture to 90°C under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically within 2-24 hours), cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound.[6] This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in kinase inhibitors.
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd(OAc)₂ (palladium(II) acetate) or a pre-formed catalyst like [PdCl₂(NH₂CH₂COOH)₂], is used.[6][7]
-
Ligand: Phosphine ligands, such as tricyclohexylphosphine (PCy₃), are often employed to enhance catalyst activity and stability.[8]
-
Base: A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step.[6][8]
-
Solvent: The reaction can be performed in a variety of solvents, including aqueous mixtures (e.g., toluene/water or dioxane/water) or neat water, making it an environmentally benign option.[6][9]
Protocol 3: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid [6][8]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water
-
Inert gas supply (Argon)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.2 mol%), and tricyclohexylphosphine tetrafluoroborate (0.4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water (typically in a 10:1 ratio).
-
Heat the reaction mixture to 80°C and stir vigorously under an argon atmosphere for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Synthetic Workflows
To better illustrate the strategic application of this compound, the following diagrams outline the key synthetic transformations.
Caption: Ullmann Condensation Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
Caption: Suzuki-Miyaura Coupling Workflow.
Conclusion: An Indispensable Tool for Drug Discovery
This compound stands as a testament to the power of a well-positioned functional group in organic synthesis. Its ability to readily participate in robust and versatile cross-coupling reactions makes it an invaluable building block for the construction of a wide array of pharmaceutical intermediates. From the well-established synthesis of fenamate NSAIDs to the cutting-edge design of targeted kinase inhibitors, this compound continues to be a go-to starting material for medicinal chemists. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this crucial intermediate in their drug discovery and development endeavors.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Esterification of 2-Bromobenzoic Acid
<
Introduction
2-Bromobenzoic acid and its ester derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and advanced materials.[1][2] Their utility stems from the presence of both a carboxylic acid group, amenable to various coupling reactions, and a bromine atom, which can participate in cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. The conversion of this compound to its corresponding esters is a fundamental transformation that allows for the protection of the carboxylic acid functionality, enhances solubility in organic solvents, and provides a versatile handle for further molecular elaboration.[3] This guide provides a comprehensive overview of the esterification of this compound with different classes of alcohols, offering detailed protocols and insights into the underlying chemical principles.
Mechanistic Considerations in Esterification
The choice of esterification method is dictated by the steric hindrance of both the this compound and the alcohol, as well as the overall acid or base sensitivity of the substrates.
Fischer-Speier Esterification
For simple primary and secondary alcohols, the Fischer-Speier esterification is a classic and cost-effective method.[4][5] The reaction involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[6][7] The equilibrium of this reaction is driven towards the ester product by using a large excess of the alcohol or by removing the water formed during the reaction.[4][8]
The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon.[9][10] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[7]
Steglich Esterification
When dealing with sterically hindered alcohols, such as tertiary alcohols, or with substrates that are sensitive to strong acidic conditions, the Fischer-Speier method is often ineffective.[11][12] In these cases, the Steglich esterification offers a mild and efficient alternative.[13][14] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[15][16]
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[11] DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acylpyridinium species, which is readily attacked by the alcohol to furnish the desired ester.[11][14]
Mitsunobu Reaction
The Mitsunobu reaction is another powerful method for the esterification of primary and secondary alcohols under mild, neutral conditions.[17][18] It is particularly valuable for inverting the stereochemistry of a chiral alcohol.[19][20] The reaction employs a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18][21]
The mechanism involves the formation of a betaine from the phosphine and the azodicarboxylate.[19] This betaine then activates the alcohol, making it a good leaving group. The carboxylate anion then displaces the activated hydroxyl group via an SN2 reaction, resulting in the formation of the ester with inversion of configuration at the alcohol's stereocenter.[17][20]
Experimental Workflows and Protocols
General Laboratory Practices
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified, as the presence of water can significantly impact the reaction outcome.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Diagram 1: General Esterification Workflow
Caption: A generalized workflow for the esterification of this compound.
Protocol 1: Fischer Esterification of this compound with Ethanol
This protocol describes the synthesis of ethyl 2-bromobenzoate, a common building block.[22]
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 5 g, 24.87 mmol) in anhydrous ethanol (100 mL).[22]
-
Slowly add concentrated sulfuric acid (5 mL) to the solution while stirring.[22]
-
Heat the reaction mixture to reflux and maintain for 24 hours.[22] Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and remove the excess ethanol under reduced pressure.[22]
-
Transfer the residue to a separatory funnel and wash with deionized water to remove the acid catalyst.[22]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[22]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[22]
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 10:1) as the eluent to afford ethyl 2-bromobenzoate as a colorless oily liquid.[22]
Protocol 2: Steglich Esterification of this compound with tert-Butanol
This protocol is suitable for the synthesis of tert-butyl 2-bromobenzoate, a sterically hindered ester.[11]
Materials:
-
This compound
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (e.g., 10 mmol, 1 equivalent) and tert-butanol (12 mmol, 1.2 equivalents) in anhydrous DCM (50 mL) at 0 °C, add DMAP (1 mmol, 0.1 equivalents).
-
Slowly add a solution of DCC (11 mmol, 1.1 equivalents) in anhydrous DCM (20 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer successively with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 2-bromobenzoate.
Protocol 3: Mitsunobu Esterification of this compound with a Secondary Alcohol (e.g., (R)-2-octanol)
This protocol illustrates the synthesis of an ester with inversion of stereochemistry at the alcohol center.
Materials:
-
This compound
-
(R)-2-octanol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (5 mmol, 1 equivalent) and (R)-2-octanol (4.5 mmol, 0.9 equivalents) in anhydrous THF (50 mL).
-
Add triphenylphosphine (6 mmol, 1.2 equivalents) to the solution and cool the mixture to 0 °C.
-
Slowly add DIAD (6 mmol, 1.2 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazo-dicarboxylate byproduct, yielding the (S)-2-octyl 2-bromobenzoate.
Data Summary and Comparison
| Esterification Method | Alcohol Type | Key Reagents | Reaction Conditions | Typical Yields | Key Advantages |
| Fischer-Speier | Primary, Secondary | Strong Acid (e.g., H₂SO₄) | Reflux in excess alcohol | 70-90%[22] | Cost-effective, simple procedure. |
| Steglich | Primary, Secondary, Tertiary | DCC/EDC, DMAP | Mild, room temperature | 80-95% | Suitable for hindered and acid-sensitive substrates.[11] |
| Mitsunobu | Primary, Secondary | PPh₃, DEAD/DIAD | Mild, neutral, 0 °C to RT | 75-90% | Inversion of stereochemistry, mild conditions.[17] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Fischer Esterification | Incomplete reaction (equilibrium not shifted sufficiently). | Use a larger excess of the alcohol; remove water using a Dean-Stark apparatus or molecular sieves. |
| Water present in reagents or solvent. | Use anhydrous alcohol and reagents. | |
| Formation of N-acylurea in Steglich Esterification | Slow reaction of the alcohol with the O-acylisourea intermediate.[11] | Ensure a catalytic amount of DMAP is used to facilitate the acyl transfer. |
| Difficulty in Removing Byproducts in Mitsunobu Reaction | Triphenylphosphine oxide and the reduced azodicarboxylate are often difficult to separate from the product. | Optimize chromatographic purification; consider using polymer-supported reagents for easier removal.[19] |
| No Reaction with Tertiary Alcohols in Fischer Esterification | Steric hindrance and potential for elimination under acidic conditions.[11] | Use the Steglich esterification or an alternative method for hindered alcohols.[11][23] |
Conclusion
The esterification of this compound is a versatile and essential transformation in organic synthesis. The choice of method, whether it be the classic Fischer-Speier, the mild Steglich, or the stereoinvertive Mitsunobu reaction, should be carefully considered based on the nature of the alcohol and the overall synthetic strategy. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully synthesize a variety of 2-bromobenzoate esters, paving the way for their application in drug discovery and materials science.
References
- 1. ycdehongchem.com [ycdehongchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. studylib.net [studylib.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. fiveable.me [fiveable.me]
- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. Mitsunobu Reaction [organic-chemistry.org]
- 18. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tcichemicals.com [tcichemicals.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Ethyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Amide Bond Formation with 2-Bromobenzoic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Sterically Hindered Substrate
The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug development.[1][2] The resulting benzamide scaffold is a privileged structure found in a vast array of pharmacologically active compounds.[3][4] 2-Bromobenzoic acid, in particular, serves as a valuable building block, introducing a synthetically versatile bromine handle that can be used for subsequent cross-coupling reactions to build molecular complexity.[5]
However, the ortho-bromo substituent presents a significant steric impediment, which can hinder the approach of the amine nucleophile to the activated carboxylic acid. This steric hindrance often leads to sluggish reaction times and low yields when employing standard coupling protocols.[6] Therefore, a careful selection of coupling reagents and optimization of reaction conditions are paramount to achieving efficient and high-yielding amide bond formation.
This guide provides a comprehensive overview of the mechanistic principles, reagent selection strategies, and detailed, field-proven protocols for the successful synthesis of amides from this compound.
Mechanism of Amide Bond Formation: The Role of Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions because of the formation of a non-reactive ammonium carboxylate salt.[7] To overcome this, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" it for nucleophilic attack by the amine.[7][8][9]
The most common class of coupling agents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7][10][11] The reaction proceeds through a highly reactive O-acylisourea intermediate.[8][9][12] This intermediate is then attacked by the amine to form the stable amide bond and a soluble urea byproduct.[8][9][11]
To improve efficiency and suppress side reactions, additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt intercepts the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions like racemization.[13]
Figure 1: General mechanism of EDC-mediated amide bond formation.
Choosing the Right Coupling Reagent: A Comparative Analysis
The success of coupling a sterically hindered substrate like this compound is critically dependent on the choice of coupling reagent. While many options exist, they can be broadly categorized, with uronium/aminium salt-based reagents often providing superior performance for challenging substrates.[13][14]
| Coupling Reagent | Class | Key Advantages | Key Disadvantages | Best For |
| EDC / HOBt | Carbodiimide | Cost-effective; water-soluble byproducts for easy removal.[11][14] | Lower reactivity; longer reaction times; potential for N-acylurea side product.[13] | Routine, less hindered couplings; large-scale synthesis. |
| HATU | Uronium Salt | High reactivity and efficiency; low rates of racemization; effective for sterically hindered substrates.[14][15] | Higher cost; potential for guanidinium byproduct formation. | Challenging couplings; sterically hindered acids/amines; valuable substrates. |
| HBTU / PyBOP | Uronium / Phosphonium | Good balance of reactivity and cost; reliable for many standard applications.[14] | Can be less effective than HATU for highly hindered systems.[14] | General purpose couplings; when EDC/HOBt is too slow. |
For this compound, HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is often the reagent of choice due to its high reactivity, which can overcome the steric barrier imposed by the ortho-bromo group.[14]
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol is a cost-effective starting point for less sterically demanding amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)[13]
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) to the solution and stir for 15 minutes at 0 °C.
-
Add the amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[16]
Protocol 2: High-Efficiency Coupling for Hindered Substrates using HATU
This protocol is recommended for challenging couplings involving this compound, especially with hindered or electron-deficient amines.[6][16]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: A generalized experimental workflow for amide coupling reactions.
Troubleshooting and Side Reactions
Even with optimized protocols, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.
-
Low Yield: The primary cause is often incomplete activation or steric hindrance.[6] If using EDC/HOBt, consider switching to a more powerful reagent like HATU.[16] Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate.[6]
-
N-acylurea Formation: This is a common side reaction with carbodiimide reagents where the O-acylisourea intermediate rearranges to a stable N-acylurea, consuming the activated acid.[12][13] The addition of HOBt or switching to a uronium salt reagent can effectively minimize this pathway.[13][16]
Figure 3: Competing pathways for the O-acylisourea intermediate.
Applications in Drug Development
Benzamide derivatives are prevalent in pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[4][17][18] The 2-bromobenzamide moiety, specifically, is a key structural component in various developmental and approved drugs. The bromine atom not only influences the molecule's conformation and binding properties but also serves as a crucial handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[19] For instance, derivatives of 2-bromobenzamides have been investigated as potent inhibitors of various enzymes and as antagonists for cell surface receptors.[3][20][21]
Conclusion
The synthesis of amides from this compound, while challenging due to steric hindrance, is a readily achievable transformation with the appropriate selection of reagents and conditions. For routine syntheses with less demanding amines, the classic EDC/HOBt coupling method provides a cost-effective solution. However, for more sterically hindered or electronically deactivated substrates, the use of a high-potency uronium salt reagent such as HATU is strongly recommended to ensure high yields and clean reaction profiles. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and efficiently incorporate this valuable building block into their synthetic campaigns, accelerating the discovery and development of new therapeutic agents.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. nbinno.com [nbinno.com]
- 12. Carbodiimide - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptidebridge.com [peptidebridge.com]
- 16. benchchem.com [benchchem.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. nanobioletters.com [nanobioletters.com]
- 19. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromobenzoic Acid Derivatives
Welcome to the Technical Support Center for the synthesis of 2-bromobenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important chemical intermediates. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting solutions but also the underlying scientific principles to empower your experimental design and execution.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
Issue 1: Low or No Yield in Directed ortho-Metalation (DoM)
Question: I am attempting a directed ortho-metalation of a benzoic acid derivative to introduce a substituent at the 2-position, but I'm observing very low conversion or recovery of only my starting material. What are the likely causes and how can I improve my yield?
Answer: Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. However, its success with benzoic acids is highly dependent on the precise control of reaction conditions. Here’s a breakdown of potential issues and their remedies:
-
Inadequate Base Strength or Stoichiometry: The carboxylic acid proton is highly acidic and will be deprotonated first. A second equivalent of a strong base is required to deprotonate the ortho-position.
-
Solution: Ensure you are using at least two equivalents of a strong, non-nucleophilic base. Common choices include sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi).[1] The use of additives like tetramethylethylenediamine (TMEDA) can chelate the lithium cation, increasing the basicity of the organolithium reagent and facilitating the ortho-deprotonation.[2][3]
-
-
Reaction Temperature: The temperature profile is critical. While the initial deprotonation of the carboxylic acid can often be done at a higher temperature, the ortho-lithiation step is typically performed at very low temperatures to prevent side reactions and decomposition of the lithiated intermediate.
-
Choice of Solvent: The solvent plays a crucial role in stabilizing the organolithium reagents and intermediates.
-
Electrophile Reactivity: The nature of the electrophile and the timing of its addition are important.
-
Solution: Use a reactive electrophile. After the ortho-lithiation is complete, add the electrophile at low temperature and then allow the reaction to slowly warm to room temperature. This ensures that the electrophile traps the aryllithium species before it has a chance to decompose.
-
Issue 2: Prevalent Side Reactions in Sandmeyer Reactions
Question: I am synthesizing this compound from 2-aminobenzoic acid via a Sandmeyer reaction, but I am isolating significant amounts of byproducts, particularly salicylic acid. How can I suppress these side reactions?
Answer: The Sandmeyer reaction is a classic and effective method for introducing a bromine atom onto an aromatic ring.[7] However, the diazonium salt intermediate is highly reactive and susceptible to side reactions if not handled correctly.
-
Incomplete Diazotization: If the diazotization is not complete, the unreacted amino group can couple with the diazonium salt to form colored azo compounds, which are common impurities.
-
Hydroxylation (Phenol Formation): The diazonium group can be displaced by water to form a phenol (in this case, salicylic acid), especially at elevated temperatures.[9]
-
Solution: The reaction should be carried out at low temperatures (0-5 °C) throughout the diazotization and subsequent reaction with the copper(I) bromide.[8][9] The copper(I) bromide solution should be freshly prepared and added promptly to the cold diazonium salt solution to favor the desired substitution over hydroxylation.[9]
-
-
Protodeamination (Replacement by Hydrogen): In some cases, the diazonium group can be replaced by a hydrogen atom, leading to the formation of benzoic acid.
-
Solution: This is often promoted by certain reducing agents or an inappropriate pH. Ensure the reaction medium remains acidic and free of contaminants that could act as hydride donors.
-
Issue 3: Purification Challenges and Impurities
Question: After my synthesis, I am struggling to purify my this compound derivative. My crude product shows multiple spots on TLC and has a broad melting point range. What are the best purification strategies?
Answer: Effective purification is crucial for obtaining a high-quality product. The choice of method depends on the nature of the impurities.
-
Recrystallization: This is the most common and often most effective method for purifying solid this compound derivatives.[9][10]
-
Protocol: Water is a good solvent for the recrystallization of this compound itself, as its solubility is significantly higher in hot water than in cold water.[9] For derivatives, a solvent screen (e.g., ethanol/water, ethyl acetate/hexanes) may be necessary to find the optimal conditions. The process is effective at removing unreacted starting materials and many side products.[10]
-
-
Acid-Base Extraction: This technique is particularly useful for separating acidic products from neutral or basic impurities.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate). Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to extract the acidic product into the aqueous layer as its carboxylate salt. The organic layer containing neutral impurities can be discarded. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.
-
-
Column Chromatography: For complex mixtures or when high purity is required, silica gel column chromatography can be employed.
-
Protocol: A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is used to separate the components based on their polarity. This method is effective for removing isomers or byproducts with similar solubility to the desired product.
-
II. Frequently Asked Questions (FAQs)
Q1: Can I use Grignard reagents with this compound?
A1: The direct reaction of a Grignard reagent with this compound is problematic. The Grignard reagent is a strong base and will be quenched by the acidic proton of the carboxylic acid.[11] To perform a Grignard reaction on the bromine-bearing carbon, the carboxylic acid must first be protected, for example, as an ester. The Grignard reagent can then react with the ester (typically adding twice), and the protecting group can be removed in a subsequent step.[12]
Q2: What are the main challenges in Suzuki coupling reactions with this compound derivatives?
A2: The primary challenges in Suzuki couplings with 2-halobenzoic acids are often related to steric hindrance from the ortho-carboxylate group and potential catalyst deactivation.[13]
-
Low Reactivity: The bulky ortho-substituent can hinder the oxidative addition of the palladium catalyst to the carbon-bromine bond.[13] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can help to overcome this.[13]
-
Protodehalogenation: A common side reaction is the replacement of the bromine atom with a hydrogen atom.[13] This can be minimized by using anhydrous solvents and non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[13]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[13] Using boronic esters (e.g., pinacol esters) can reduce the rate of this side reaction as they slowly hydrolyze to release the boronic acid.[13]
Q3: What are the key safety precautions when working with diazonium salts in the Sandmeyer reaction?
A3: Aryl diazonium salts can be explosive when isolated and dry.[9] Therefore, they are almost always prepared in situ at low temperatures (0-5 °C) and used immediately without isolation.[9] It is crucial to maintain the low temperature and to avoid any conditions that could lead to the accumulation of the solid diazonium salt.
Q4: How can I confirm the regiochemistry of my synthesized this compound derivative?
A4: The most definitive method for confirming the regiochemistry is through NMR spectroscopy.
-
¹H NMR: The coupling patterns of the aromatic protons can provide clear evidence of the substitution pattern. For a 2-substituted benzoic acid derivative, you would expect to see distinct signals for the protons at the 3, 4, 5, and 6 positions with characteristic coupling constants (ortho, meta, and para couplings).
-
¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring are also indicative of the substitution pattern.
-
2D NMR techniques (COSY, HMBC, HSQC): These can be used to unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule.
III. Experimental Protocols & Data
Protocol: Synthesis of this compound via Sandmeyer Reaction[8][9]
Step 1: Diazotization of 2-Aminobenzoic Acid
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10 g of 2-aminobenzoic acid in a mixture of 30 mL of 48% HBr and 30 mL of water.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled solution of 5.5 g of sodium nitrite in 15 mL of water, ensuring the temperature of the reaction mixture remains below 5 °C at all times. Stir vigorously during the addition.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0–5 °C. The resulting solution contains the aryl diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate beaker, dissolve 10 g of copper(I) bromide in 20 mL of 48% HBr with gentle warming. Cool the solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) bromide solution with continuous stirring.
-
A vigorous evolution of nitrogen gas will occur. Allow the reaction mixture to stand for 30 minutes at room temperature, and then heat it to 50 °C for 15 minutes to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. The crude this compound will precipitate.
Step 3: Work-up and Purification
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
For purification, recrystallize the crude solid from hot water.[8][9] Dissolve the solid in a minimum amount of boiling water, filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.
Table 1: Typical Yields and Physical Properties
| Compound | Synthesis Method | Typical Yield | Melting Point (°C) |
| This compound | Sandmeyer Reaction | 75-85% | 148-150[14] |
| 2-Bromobenzyl alcohol | Reduction of this compound | >90% | 79-82 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
IV. Visualizing Key Processes
Diagram 1: General Workflow for Troubleshooting Low Yields
Caption: A logical workflow for diagnosing and resolving low-yield issues in synthesis.
Diagram 2: The Competing Pathways in the Sandmeyer Reaction
Caption: Key reaction pathways for the diazonium intermediate.
V. References
-
Benchchem. (n.d.). An In-depth Technical Guide to the Potential Derivatives of 2-Bromo-3-nitrobenzoic Acid. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Retrieved from --INVALID-LINK--
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Benzoic acid, 2-(1-acetyl-2-oxopropyl)-. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Preparation of this compound. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Optimizing yield and purity in 3-Bromobenzoic acid synthesis. Retrieved from --INVALID-LINK--
-
Mortier, J., et al. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (19), 2453-2458. Retrieved from --INVALID-LINK--
-
Myers, A. G. Research Group. (n.d.). ortho metalation. Retrieved from --INVALID-LINK--
-
Oxford Academic. (2021). Thioxanthone Synthesis from Benzoic Acid Esters through Directed ortho-Lithiation. Chemistry Letters. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Directed lithiation of unprotected benzoic acids. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Directed lithiation of unprotected benzoic acids. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). Purification of Products. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Retrieved from --INVALID-LINK--
-
University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from --INVALID-LINK--
-
Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Retrieved from --INVALID-LINK--
-
University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from --INVALID-LINK--
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. baranlab.org [baranlab.org]
- 3. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 4. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. leah4sci.com [leah4sci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reactions with 2-Bromobenzoic Acid
Welcome to the technical support center for optimizing reactions involving 2-Bromobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success and efficiency of your experiments. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is sluggish or fails to proceed. What are the common initial checks?
Low reactivity can often be attributed to the steric hindrance from the ortho-carboxylate group and the electronic deactivating effect of the carboxylic acid.[1] Initial troubleshooting should focus on ensuring your catalyst is active, the reaction is thoroughly degassed to remove oxygen, and your reagents and solvents are anhydrous.[1]
Q2: I'm observing significant protodehalogenation (replacement of bromine with hydrogen). How can I minimize this side reaction?
Protodehalogenation, which results in benzoic acid, is a common byproduct.[1] This can be promoted by certain bases and protic solvents like alcohols.[1] To mitigate this, switch to a non-nucleophilic, anhydrous base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] Additionally, ensure you are using anhydrous aprotic solvents like dioxane, THF, or toluene.[1]
Q3: Homocoupling of my boronic acid is a major byproduct in my Suzuki-Miyaura reaction. What are the primary causes and solutions?
Homocoupling is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[2][3] Rigorous degassing of your reaction mixture and solvent is critical.[2] You can also try using a slight excess of the this compound relative to the boronic acid or consider the slow addition of the boronic acid to the reaction.[3]
Q4: Can the carboxylic acid group of this compound interfere with the reaction?
Yes, under basic conditions, the carboxylic acid is deprotonated to a carboxylate, which can have poor solubility in organic solvents and may coordinate with the palladium catalyst, potentially inhibiting its activity.[2] Careful selection of the solvent system and base is crucial.[2] In some instances, protecting the carboxylic acid as an ester may be a beneficial strategy.[2]
Troubleshooting Guides: Specific Reaction Issues
This section provides a deeper dive into troubleshooting common cross-coupling reactions involving this compound.
Issue 1: Low Conversion in Suzuki-Miyaura Coupling
Low conversion in the Suzuki-Miyaura coupling of this compound is a frequent challenge. The primary bottleneck is often the oxidative addition step due to steric hindrance.
Causality: The palladium catalyst must insert into the carbon-bromine bond. The bulky ortho-carboxylate group can sterically impede this approach. Furthermore, the electron-withdrawing nature of the carboxylic acid can deactivate the aryl bromide towards oxidative addition.
Troubleshooting Workflow:
Troubleshooting Suzuki Coupling Issues
Solutions:
-
Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands to accelerate oxidative addition.[1] Ligands such as SPhos, XPhos, and RuPhos are often effective.[1] N-heterocyclic carbene (NHC) ligands can also be beneficial.[1]
-
Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[3][4] The base must be strong enough to facilitate transmetalation but not so strong as to promote side reactions.
-
Solvent and Temperature: Aprotic solvents such as dioxane, toluene, or THF, often with a small amount of water, are standard.[1][5] Temperature optimization is key; while higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and increased side products. A typical starting point is 80-100°C.[6][7]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ with bulky phosphine ligand (e.g., SPhos, XPhos) | Overcomes steric hindrance and electronic deactivation. |
| Base | K₃PO₄ or Cs₂CO₃ | Anhydrous, non-nucleophilic bases minimize protodehalogenation.[1] |
| Solvent | Anhydrous Dioxane, Toluene, or THF | Aprotic solvents prevent protodehalogenation.[1] |
| Temperature | 80-110°C | Balances reaction rate with catalyst stability. |
Issue 2: Poor Yields in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8] However, reactions with this compound can be challenging.
Causality: Similar to Suzuki coupling, steric hindrance is a major factor. Additionally, the amine substrate can coordinate to the palladium center, potentially inhibiting catalytic activity. The basicity of the amine and the reaction conditions must be carefully balanced.
Solutions:
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands like XPhos and BrettPhos are often necessary for sterically demanding substrates.[8]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.[6]
-
Palladium Precursor: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[8][9] The choice can influence catalyst activation and stability.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ with XPhos ligand | Effective for sterically hindered substrates.[6] |
| Base | NaOtBu | Strong, non-nucleophilic base promotes amine deprotonation.[6] |
| Solvent | Toluene or Dioxane | Anhydrous aprotic solvents are preferred. |
| Temperature | 90-120°C | Sufficient thermal energy to overcome activation barriers.[6][10] |
Issue 3: Inefficient Heck Reaction
The Heck reaction couples this compound with an alkene.[11] Achieving high efficiency requires careful optimization of the catalyst system and reaction conditions.
Causality: Catalyst deactivation and competing side reactions are common hurdles. The choice of base and the presence of ligands are critical to maintain a productive catalytic cycle.
Solutions:
-
Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common catalyst.[6][11] The addition of phosphine ligands, such as P(o-Tolyl)₃, can facilitate the reaction.[6][11]
-
Base: A hindered amine base like triethylamine (Et₃N) is typically used to neutralize the HBr generated during the reaction.[6][11]
-
Solvent: Polar aprotic solvents like acetonitrile or DMF are often employed.[12]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ with P(o-Tolyl)₃ ligand | A common and effective catalyst system.[6] |
| Base | Triethylamine (Et₃N) | Acts as a scavenger for HBr.[6] |
| Solvent | Acetonitrile | A polar aprotic solvent that facilitates the reaction.[6] |
| Temperature | Reflux | Higher temperatures are often required to drive the reaction.[6] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Suzuki-Miyaura Coupling Workflow
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous dioxane, followed by Pd(OAc)₂ and SPhos.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the C-N cross-coupling of this compound with an amine.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (1 mol% Pd)
-
XPhos (2.4 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 110°C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Additional Considerations
-
Ullmann Condensation: For certain C-N and C-O bond formations, the copper-catalyzed Ullmann condensation can be an alternative to palladium-catalyzed methods.[13] These reactions often require higher temperatures but can be effective for specific substrates.[13] A typical procedure involves refluxing the this compound with an amine or alcohol in the presence of a copper catalyst and a base.[14]
-
Decarboxylation: At elevated temperatures, especially in the presence of copper salts, this compound can undergo decarboxylation to form bromobenzene.[15] This is a potential side reaction to be aware of, particularly if reactions are run at very high temperatures for extended periods.
By understanding the key parameters influencing these reactions and systematically troubleshooting, you can significantly improve the outcomes of your experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzoic acid - Wikipedia [en.wikipedia.org]
Preventing decarboxylation of 2-Bromobenzoic acid at high temperatures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromobenzoic acid. This guide is designed to provide in-depth, actionable advice to troubleshoot and prevent a common and often frustrating side reaction: decarboxylation at elevated temperatures. By understanding the underlying mechanisms, you can optimize your reaction conditions to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound decomposing to bromobenzene at high temperatures?
A: The decomposition you are observing is a classic thermal decarboxylation reaction. In this process, the carboxylic acid group (-COOH) is lost as carbon dioxide (CO₂), and the resulting aryl anion is protonated to form bromobenzene.
The primary mechanism for most carboxylic acids involves the loss of CO₂ from the carboxylate anion (formed under basic conditions or in polar solvents) to generate a highly reactive 2-bromophenyl anion.[1] This anion then abstracts a proton from the solvent or other proton sources in the reaction mixture to yield the undesired bromobenzene byproduct.
The ortho-bromo substituent plays a crucial role in promoting this reaction. Its steric bulk destabilizes the starting material, which can lower the overall energy barrier for decarboxylation compared to its meta or para isomers.[2][3] This "ortho effect" is a key reason why ortho-substituted benzoic acids are particularly susceptible to this side reaction.[2]
Q2: At what temperature does decarboxylation become a significant problem for this compound?
A: There is no single "decarboxylation temperature," as the rate is highly dependent on several factors, including the solvent, the presence and type of base, and the presence of transition metal catalysts (especially copper and palladium).[4][5] However, as a general guideline, significant rates of decarboxylation for ortho-halobenzoic acids are often observed in polar, high-boiling solvents at temperatures exceeding 120-140 °C .[2][6] In some copper-catalyzed systems, such as the Ullmann reaction, temperatures can be even higher, often exceeding 200 °C, making decarboxylation a major competing pathway.[6][7]
Q3: I'm performing a Suzuki or Ullmann coupling reaction and seeing low yields and the formation of bromobenzene. What's happening?
A: This is a very common issue. Both Suzuki and Ullmann reactions often require conditions that are ideal for promoting the decarboxylation of this compound:
-
High Temperatures: Many traditional protocols for these coupling reactions use high-boiling solvents like DMF, NMP, or dioxane and require heating to 80-150 °C or higher to drive the reaction to completion.[6][8]
-
Basic Conditions: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid in Suzuki coupling or to act as a nucleophile or proton scavenger in Ullmann reactions.[9][10] This base deprotonates the this compound, forming the carboxylate anion, which is the species that undergoes decarboxylation.
-
Metal Catalysis: While palladium is the catalyst for Suzuki couplings, copper catalysts used in Ullmann reactions are particularly notorious for promoting decarboxylation.[4][5] Copper salts can coordinate to the carboxylate, forming an intermediate that readily loses CO₂.[3][5] Palladium complexes can also catalyze a "protodecarboxylation" side reaction.[11]
Essentially, you have a competition between your desired C-C or C-N bond formation and the undesired C-C bond cleavage (decarboxylation). If the rate of decarboxylation is comparable to or faster than the rate of your main reaction, you will observe low yields and significant bromobenzene formation.
Troubleshooting Guide: Preventing Decarboxylation
If you are encountering decarboxylation, follow this systematic guide to diagnose and solve the issue. The key is to find conditions that favor your desired transformation while minimizing the rate of the decarboxylation side reaction.
Problem: Significant formation of bromobenzene byproduct detected (GC-MS, NMR), low yield of desired coupled product.
The flowchart below outlines a logical workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for decarboxylation.
Strategy 1: Lower the Reaction Temperature
This is the most direct and effective method. The rate of decarboxylation is highly sensitive to temperature.
-
Rationale: Chemical reaction rates increase with temperature. By lowering the temperature, you slow down both the desired reaction and the undesired decarboxylation. The goal is to find a "sweet spot" where the rate of your main reaction is still acceptable, but the rate of decarboxylation is negligible.
-
Detailed Protocol (for a Suzuki Coupling):
-
Set up your standard reaction: this compound (1.0 mmol), arylboronic acid (1.2-1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 mmol) in a suitable solvent (e.g., 4:1 Dioxane/Water).[8]
-
Instead of heating to a literature temperature of 100-120 °C, start by heating the reaction at 80 °C .
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Also, monitor for the appearance of the bromobenzene byproduct.
-
If the reaction is too slow but decarboxylation is minimal, increase the temperature in 10 °C increments (e.g., to 90 °C, then 100 °C) until you find the optimal balance.
-
Pro-Tip: To enable lower reaction temperatures, consider using a more active catalyst system. Modern palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often facilitate coupling at or near room temperature, completely avoiding the decarboxylation issue.[9][12]
-
Strategy 2: Optimize the Base and Solvent System
The choice of base and solvent creates the environment where decarboxylation occurs. Modifying this environment can significantly suppress the side reaction.
-
Rationale:
-
Base: Stronger bases can lead to a higher concentration of the reactive carboxylate anion. While a base is necessary, using a moderately strong base is often sufficient and preferable. The cation of the base can also play a role; Cesium Carbonate (Cs₂CO₃) is often effective in Suzuki couplings at lower temperatures.[13]
-
Solvent: The solvent's polarity and basicity can influence the rate of decarboxylation.[14] High-boiling polar aprotic solvents like NMP or DMF are excellent at dissolving reagents but can also facilitate decarboxylation. Using a less polar or biphasic system can sometimes be advantageous.
-
-
Recommended Screening Conditions: The following table provides a starting point for screening base and solvent combinations to minimize decarboxylation in a palladium-catalyzed coupling reaction.
| Condition Set | Base (equivalents) | Solvent System | Typical Temp. Range (°C) | Comments |
| A (Standard) | K₂CO₃ (2.0-3.0) | Dioxane / H₂O (4:1) | 80 - 100 | A good starting point. Less harsh than stronger bases.[8] |
| B (Enhanced Reactivity) | Cs₂CO₃ (2.0) | Dioxane | 70 - 90 | Cesium effect can promote coupling at lower temperatures. |
| C (Alternative Biphasic) | K₃PO₄ (2.0-3.0) | Toluene / H₂O (4:1) | 80 - 100 | K₃PO₄ is another effective base, often used with hindered substrates.[12] |
| D (Aqueous, Green) | K₂CO₃ (3.0) | Water only | Room Temp - 50 | Requires a water-soluble catalyst but can completely avoid decarboxylation.[10] |
Strategy 3: The Role of Copper and How to Mitigate It
In reactions like the Ullmann condensation, copper is a necessary catalyst but also a potent promoter of decarboxylation.[7][15]
-
Mechanism Insight: The copper catalyst can form a copper(II) benzoate intermediate. This complex can undergo a facile decarboxylation to form an aryl-copper species, which is then protonated to give bromobenzene.[3][5]
Caption: Mechanism of copper-catalyzed decarboxylation.
-
Mitigation Strategies:
-
Use Ligands: Adding a σ-donor ligand like 1,10-phenanthroline or an aliphatic amine like TMEDA can modify the electronic properties of the copper center.[5] This can sometimes favor the desired coupling pathway over the decarboxylation pathway and allow for lower reaction temperatures.
-
Modernize the Reaction: Traditional Ullmann reactions are often run at very high temperatures (>180 °C).[6] Modern protocols, often referred to as "Ullmann-type" or "Goldberg" reactions, use well-defined ligands that allow the reaction to proceed at much lower temperatures (90-130 °C), significantly reducing the risk of decarboxylation.[6] If possible, seek out these milder, ligand-accelerated methods.
-
By systematically applying these troubleshooting strategies, you can successfully navigate the challenge of decarboxylation and achieve high yields of your desired this compound derivatives.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Recent Progress in Decarboxylative Oxidative Cross‐Coupling for Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. future4200.com [future4200.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Direct ortho-arylation of ortho-substituted benzoic acids: overriding Pd-catalyzed protodecarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Ullmann Reaction [organic-chemistry.org]
Troubleshooting low yields in the synthesis of 2-Bromobenzoic acid
Welcome to the technical support center for the synthesis of 2-Bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here, we address common challenges and frequently asked questions to help you achieve higher yields and purity.
Troubleshooting Guide: Addressing Low Yields and Impurities
Low yields in the synthesis of this compound can be a significant roadblock. This section provides a systematic approach to identifying and resolving common issues, primarily focusing on the Sandmeyer reaction of anthranilic acid, a prevalent synthetic route.
Q1: My yield of this compound is consistently low. What are the most likely causes related to the diazotization step?
Low yields often trace back to suboptimal conditions during the formation of the diazonium salt from anthranilic acid. This intermediate is notoriously unstable and requires precise control over the reaction environment.
Possible Causes & Solutions:
-
Incomplete Diazotization:
-
Temperature Control is Critical: The diazotization reaction is highly exothermic. Maintaining a temperature between 0-5°C is crucial to prevent the premature decomposition of the diazonium salt. Use an ice-salt bath for more effective cooling.
-
Insufficient Acid: An adequate excess of acid is necessary to prevent side reactions, such as the coupling of the diazonium salt with unreacted anthranilic acid to form diazoamino compounds.
-
Rate of Nitrite Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of anthranilic acid. This ensures that the nitrous acid is generated in situ and reacts immediately, minimizing its decomposition.
-
-
Decomposition of the Diazonium Salt:
-
Elevated Temperatures: As mentioned, temperatures above 5°C can lead to the rapid decomposition of the diazonium salt, often observed as vigorous nitrogen evolution and the formation of dark, tar-like substances.
-
Sunlight Exposure: Diazonium salts can be sensitive to light. Performing the reaction in a flask shielded from direct sunlight is a good laboratory practice.
-
Stability of the Intermediate: The diazonium salt derived from anthranilic acid is particularly unstable and can be explosive when dry. It should always be used as a solution immediately after its preparation. Some substituted anthranilic acids form diazonium salts that are known to be contact explosives.
-
Q2: I suspect issues with the Sandmeyer reaction itself. How can I optimize the conversion of the diazonium salt to this compound?
The Sandmeyer reaction, which involves the copper(I)-catalyzed conversion of the diazonium salt to the aryl bromide, is another critical stage where yields can be compromised.
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Freshly Prepared Copper(I) Bromide: Copper(I) salts can oxidize to copper(II) upon exposure to air, rendering them less effective. It is best to use freshly prepared or properly stored CuBr. A common preparation involves the reduction of a copper(II) salt.
-
Catalyst Loading: While traditionally a stoichiometric amount of copper salt is used, catalytic amounts can also be effective, especially with the addition of ligands like 1,10-phenanthroline.
-
-
Suboptimal Reaction Conditions:
-
Addition of Diazonium Salt: The cold diazonium salt solution should be added slowly to the cold solution of copper(I) bromide in hydrobromic acid. This controls the rate of nitrogen evolution and minimizes side reactions.
-
Reaction Temperature: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature to ensure the reaction goes to completion.
-
-
Side Reactions:
-
Formation of Phenolic Byproducts: Hydroxylation of the diazonium salt to form salicylic acid can be a significant side reaction, especially if the copper(I) bromide solution is not active or if there's an excess of water at elevated temperatures.
-
Biaryl Formation: The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biphenyl dicarboxylic acid (diphenic acid) as a byproduct.
-
Q3: My final product is impure. What are the common contaminants and how can I effectively purify my this compound?
Purification is key to obtaining a high-quality final product. The nature of the impurities will depend on the side reactions that have occurred.
Common Impurities & Purification Strategies:
| Impurity | Origin | Recommended Purification Method |
| Unreacted Anthranilic Acid | Incomplete diazotization. | Recrystallization from hot water or aqueous ethanol. This compound is less soluble in cold water than anthranilic acid. |
| Salicylic Acid | Hydroxylation of the diazonium salt. | Fractional crystallization can be challenging due to similar solubilities. Column chromatography may be necessary for complete separation. |
| Isomeric Bromobenzoic Acids | While the Sandmeyer reaction is generally regioselective, other bromination methods can produce isomers. | Recrystallization is often effective as isomers can have different solubilities. |
| Diphenic Acid | Dimerization of the aryl radical intermediate. | This byproduct is generally less soluble and can often be removed by recrystallization. |
A General Purification Protocol:
-
Dissolution in Base: Dissolve the crude product in a warm aqueous solution of sodium hydroxide or sodium carbonate.
-
Activated Carbon Treatment: Heat the solution to reflux and treat with activated carbon to remove colored, tarry impurities.
-
Filtration: Filter the hot solution to remove the activated carbon and any insoluble materials.
-
Acidification: Cool the filtrate and carefully acidify with a strong acid like hydrochloric acid until the pH is acidic (pH 1-2).
-
Precipitation and Collection: The this compound will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water to remove any remaining acid and inorganic salts.
-
Recrystallization: For higher purity, recrystallize the product from hot water or an aqueous methanol/ethanol mixture.
Frequently Asked Questions (FAQs)
Q1: What is the role of copper(I) in the Sandmeyer reaction?
The copper(I) salt acts as a catalyst. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and a copper(II) halide. The aryl radical then abstracts a bromine atom from the copper(II) bromide, forming the final product and regenerating the copper(I) catalyst.
Q2: Can I use copper(II) bromide for the Sandmeyer reaction?
While copper(I) is the active catalyst, some protocols have found that a mixture of Cu(I) and Cu(II) salts can lead to excellent yields.
Q3: Are there alternative methods to the Sandmeyer reaction for synthesizing this compound?
Yes, other methods exist, though they may present their own challenges:
-
Direct Bromination of Benzoic Acid: This is generally not a viable route as the carboxylic acid group is a meta-director, and the reaction would primarily yield 3-Bromobenzoic acid.
-
Oxidation of 2-Bromotoluene: This is a feasible route but requires the handling of strong oxidizing agents like potassium permanganate.
-
Grignard Reaction: Carboxylation of a Grignard reagent formed from 1,2-dibromobenzene can yield this compound. However, Grignard reactions are highly sensitive to moisture and require strictly anhydrous conditions.
Q4: What is the Gattermann reaction, and how does it compare to the Sandmeyer reaction?
The Gattermann reaction is a similar transformation of a diazonium salt to an aryl halide but uses copper powder in the presence of the corresponding halogen acid instead of a copper(I) salt. Generally, the Sandmeyer reaction is considered to give higher yields.
Q5: How can I confirm the identity and purity of my final product?
-
Melting Point: Pure this compound has a reported melting point of 148-150°C. A broad or depressed melting point range indicates the presence of impurities.
-
Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure of the product.
-
Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction and purification steps.
Visualizing the Troubleshooting Workflow
To aid in systematically diagnosing issues, the following flowchart outlines a logical progression for troubleshooting low yields.
Caption: A step-by-step workflow for troubleshooting low yields.
Technical Support Center: HPLC Purity Analysis of 2-Bromobenzoic Acid
As a Senior Application Scientist, this guide is designed to provide you with robust, field-proven methodologies and troubleshooting advice for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Bromobenzoic acid. The purity of this intermediate is often critical for the safety and efficacy of the final active pharmaceutical ingredient (API)[1]. This document moves beyond simple protocols to explain the scientific rationale behind the methods, empowering you to solve problems effectively.
Recommended HPLC Protocol for this compound Purity
A well-defined starting method is the foundation of any successful analysis. The following Reverse-Phase HPLC (RP-HPLC) method is a robust starting point for assessing the purity of this compound and its related substances.
Experimental Protocol: Step-by-Step
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Deionized water with 0.1% Formic Acid (v/v). Filter through a 0.45 µm membrane filter and degas.
-
Prepare Mobile Phase B: HPLC-grade Acetonitrile. Filter and degas.
-
The use of an acid like formic acid in the aqueous mobile phase is critical. It suppresses the ionization of the carboxylic acid group of this compound, ensuring it is in a neutral form for better retention and symmetrical peak shape on a C18 column[2].
-
-
Standard Solution Preparation:
-
Stock Solution (500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask[1].
-
Add approximately 30 mL of a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent).
-
Sonicate for 10-15 minutes to ensure complete dissolution[3].
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix thoroughly.
-
-
Sample Solution Preparation:
-
Chromatographic System Setup & Execution:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved[5].
-
Inject a blank (diluent), followed by replicate injections of the standard solution to confirm system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
Optimized HPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Expertise |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column is the standard choice for separating aromatic carboxylic acids and their non-polar to moderately polar impurities. The 250 mm length provides high resolving power. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of the analyte's carboxylic acid group (pKa ≈ 2.8), promoting retention and preventing peak tailing. Formic acid is also MS-compatible[6]. |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent for RP-HPLC with a low UV cutoff, minimizing baseline interference. |
| Gradient Program | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-35 min: 40% B | A gradient elution is crucial for a purity analysis, ensuring that early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main peak[7]. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30°C | Maintaining a constant column temperature is vital for reproducible retention times. 30°C ensures stability without risking thermal degradation of labile impurities[5][7]. |
| Detection Wavelength | 230 nm or PDA 200-400 nm | This compound has a strong UV absorbance around this wavelength. A Photodiode Array (PDA) detector is highly recommended to check for peak purity and identify co-eluting impurities. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading, which can cause peak distortion. |
Frequently Asked Questions (FAQs)
Q1: Why is a C18 (ODS) column the preferred choice for this analysis? A C18 stationary phase is non-polar and provides excellent retention for aromatic compounds like this compound through hydrophobic interactions. This type of column is versatile and effective at separating the main compound from both more polar starting materials and less polar by-products, which are common process-related impurities[1].
Q2: What are the potential impurities I should be looking for? Potential impurities often arise from the synthetic route. For this compound, these can include unreacted starting materials (e.g., Benzoic acid), positional isomers (e.g., 3- or 4-Bromobenzoic acid), or by-products from side reactions[1][2]. A well-developed stability-indicating method will also separate potential degradants.
Q3: Can I use a phosphate buffer instead of formic acid? Yes, a phosphate buffer (e.g., 20 mM potassium phosphate at pH 2.5-3.0) can be used to control the mobile phase pH. However, be aware that phosphate buffers can precipitate when mixed with high concentrations of acetonitrile[8]. If precipitation occurs, it can block tubing and damage the HPLC system. Formic acid is generally a safer and more MS-friendly choice[6].
Q4: My sample won't dissolve in the recommended diluent. What should I do? If solubility is an issue, you can modify the diluent. Try increasing the proportion of the organic solvent (Acetonitrile). In some cases, a stronger solvent like methanol or a small amount of DMSO may be required. However, always ensure your injection solvent is miscible with the initial mobile phase to prevent sample precipitation on the column and poor peak shape. Whenever possible, dissolving the sample in the mobile phase itself is the ideal approach.
Troubleshooting Guide
Even with a robust method, problems can arise. This guide provides a systematic, cause-and-effect approach to resolving common HPLC issues encountered during the analysis of this compound.
Caption: General HPLC Troubleshooting Workflow.
Q: My this compound peak is tailing severely. What is the cause and how do I fix it?
A: Peak tailing for an acidic compound like this compound is a classic problem. The primary causes are chemical interactions within the column or issues with the mobile phase.
-
Cause 1: Secondary Silanol Interactions. The stationary phase of silica-based C18 columns has residual silanol groups (-Si-OH). If the mobile phase pH is not low enough, your acidic analyte can interact with these silanols, causing tailing.
-
Solution: Ensure your mobile phase pH is at least 2 units below the analyte's pKa. The pKa of this compound is approximately 2.8. A mobile phase pH of 2.5-3.0 is a good target. Using 0.1% formic or phosphoric acid usually achieves this[6]. Using a modern, end-capped C18 column with low silanol activity can also significantly reduce this issue[6].
-
-
Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks[9].
-
Solution: Reduce the concentration of your sample solution or decrease the injection volume. Perform an injection series with decreasing concentrations to see if peak shape improves.
-
-
Cause 3: Contaminated Column or Guard Column. Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.
-
Solution: Replace your guard column. If the problem persists, flush the analytical column with a strong organic solvent like isopropanol, or as recommended by the column manufacturer[5].
-
Caption: Effect of Mobile Phase pH on Analyte Retention.
Q: My retention times are drifting between injections. How can I stabilize them?
A: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to an unstable system.
-
Cause 1: Temperature Fluctuations. The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. Even small changes in ambient temperature can cause retention times to shift[5].
-
Cause 2: Inconsistent Mobile Phase Composition. If you are manually mixing an isocratic mobile phase, slight inaccuracies can cause drift. For gradients, a malfunctioning pump proportioning valve can be the culprit[5]. Evaporation of the more volatile solvent (acetonitrile) from the mobile phase reservoir can also alter the composition over time.
-
Solution: Prepare fresh mobile phase daily. Keep solvent reservoirs capped to prevent evaporation[9]. If using a gradient, check the pump's performance and mixing efficiency.
-
-
Cause 3: Column Equilibration. Insufficient equilibration time, especially when changing mobile phases or after the system has been idle, is a common cause of drift at the beginning of a run[5].
-
Solution: Increase the column equilibration time. For gradient methods, ensure the column is re-equilibrated at the initial conditions for at least 5-10 column volumes before the next injection.
-
Q: I have poor resolution between this compound and a key impurity. What are my options?
A: Improving resolution is a core task in method development. It requires systematically adjusting parameters that affect selectivity and efficiency.
-
Solution 1: Optimize the Gradient Slope. If the impurity is eluting very close to the main peak, a shallower gradient will increase the separation.
-
Action: Decrease the rate of change of %B around the elution time of the critical pair. For example, change a 5-minute ramp from 40% to 90% B to a 10-minute ramp over the same range. This gives the compounds more time to interact differently with the stationary phase[7].
-
-
Solution 2: Adjust Mobile Phase Composition. Small changes can have a large impact on selectivity.
-
Action: Try replacing Acetonitrile with Methanol. Methanol has different solvent properties and may alter the elution order or improve the separation of your critical pair. You can also try ternary gradients (e.g., Water/Acetonitrile/Methanol).
-
-
Solution 3: Change Column Chemistry. If optimizing the mobile phase is insufficient, the column chemistry may not be suitable.
-
Action: Switch to a column with a different selectivity. For aromatic compounds, a Phenyl-Hexyl column can provide alternative pi-pi interactions, which may resolve compounds that co-elute on a C18.
-
Stability-Indicating Methods & Forced Degradation
For regulatory filings and ensuring product quality over its shelf-life, a simple purity method is not enough. You need a stability-indicating method : a validated analytical procedure that can accurately measure the active ingredient free from interference from degradation products, impurities, and excipients[10].
To develop such a method, forced degradation (or stress testing) is performed. This involves subjecting the drug substance to harsh conditions to intentionally produce degradation products[11]. The ICH Q1A (R2) guideline recommends exposing the substance to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis[11][12].
The goal is to generate degraded samples and then prove that your HPLC method can separate all the resulting degradation peaks from the main this compound peak. This demonstrates the specificity of your method and its suitability for stability studies.
Typical Forced Degradation Conditions
| Stress Condition | Example Protocol | Purpose |
| Acid Hydrolysis | Reflux in 0.1 N HCl at 60°C for 30 minutes to a few hours[10]. | To identify acid-labile degradants. |
| Base Hydrolysis | Reflux in 0.1 N NaOH at 60°C for 30 minutes to a few hours[10]. | To identify base-labile degradants (e.g., esters, amides). |
| Oxidation | Treat with 3% H₂O₂ at room temperature for up to 7 days[11]. | To identify products of oxidation. |
| Thermal | Expose solid material to 60-80°C for 1-2 months[10]. | To assess intrinsic thermal stability. |
| Photolytic | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B). | To identify light-sensitive degradants. |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. internationaljournalssrg.org [internationaljournalssrg.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. ijrpp.com [ijrpp.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromobenzoic Acid and 2-Chlorobenzoic Acid in Substitution Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that influences reaction efficiency, cost, and scalability. Among the versatile building blocks in organic synthesis, 2-halobenzoic acids are paramount. This guide provides an in-depth, objective comparison of the reactivity of two common analogues, 2-bromobenzoic acid and 2-chlorobenzoic acid, in key substitution reactions. By examining the underlying electronic and steric principles and presenting supporting experimental insights, we aim to equip scientists with the knowledge to make informed decisions for their synthetic strategies.
Foundational Principles: Electronic, Steric, and Leaving Group Effects
The reactivity of an aryl halide is not determined by a single factor but by a complex interplay of its inherent properties. The choice between a bromo or chloro substituent ortho to a carboxylic acid group profoundly impacts the molecule's behavior in different chemical transformations.
Electronic Effects: Both chlorine and bromine are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This effect polarizes the carbon-halogen (C-X) bond and influences the electron density of the entire aromatic ring. Chlorine is more electronegative than bromine, resulting in a stronger inductive pull. This is quantitatively reflected in their Hammett constants, which measure the electronic influence of substituents on a reaction center.[1][2]
Steric Hindrance: The size of the halogen atom can influence the approach of reagents to the reaction center. Bromine has a larger van der Waals radius than chlorine, leading to greater steric hindrance around the C-X bond and the adjacent carboxylic acid group. This can be a decisive factor in transition state stability and catalyst coordination.
Leaving Group Ability: In traditional aliphatic nucleophilic substitution (SN1/SN2), the weaker C-Br bond makes bromide a better leaving group than chloride.[3] However, in the context of aromatic substitutions, this relationship is often more nuanced and mechanism-dependent.
-
For Nucleophilic Aromatic Substitution (SNAr): The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[4][5] A more electronegative halogen (Cl vs. Br) better stabilizes this intermediate through induction, accelerating the reaction. Consequently, the expected reactivity order is often the reverse of bond strength: F > Cl > Br > I.[6]
-
For Metal-Catalyzed Cross-Coupling: The critical first step is the oxidative addition of a low-valent metal catalyst (e.g., Pd(0)) into the C-X bond. This step is highly dependent on the C-X bond dissociation energy. The weaker C-Br bond undergoes oxidative addition much more readily than the stronger C-Cl bond, making bromoarenes generally more reactive.[7][8]
Below is a summary of the key physical properties that dictate the reactivity of these two compounds.
| Property | 2-Chlorobenzoic Acid | This compound | Rationale for Reactivity Impact |
| Halogen Electronegativity | 3.16 (Pauling scale) | 2.96 (Pauling scale) | Higher electronegativity of Cl enhances C-X bond polarity and stabilizes anionic intermediates in SNAr. |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Larger radius of Br creates more steric hindrance, potentially slowing reactions or requiring bulkier catalysts. |
| C(aryl)-X Bond Energy | ~410 kJ/mol | ~350 kJ/mol | The weaker C-Br bond facilitates faster oxidative addition in metal-catalyzed cross-coupling reactions. |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism proceeds via an addition-elimination pathway. The aromatic ring must be "activated" by electron-withdrawing groups (EWGs) that can stabilize the intermediate carbanion. The carboxylic acid group, while deactivating in electrophilic substitutions, acts as a moderate EWG in this context, particularly when deprotonated.
Comparative Analysis: In SNAr reactions, 2-chlorobenzoic acid is generally more reactive than this compound . The higher electronegativity of chlorine provides superior inductive stabilization to the negatively charged Meisenheimer complex formed in the rate-determining addition step.[4][6] This stabilization lowers the activation energy of the reaction. While classic examples often involve strongly activated systems (e.g., with nitro groups)[9][10], the principle holds for the less activated halobenzoic acids. The chloride is readily replaced by ammonia to form 2-aminobenzoic acid.[11] This enhanced reactivity makes 2-chlorobenzoic acid a more cost-effective and efficient substrate for syntheses proceeding through an SNAr pathway, provided the reaction conditions are sufficient to overcome the initial activation barrier.
Reactivity in Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions, particularly those involving copper and palladium, are mainstays of modern synthetic chemistry for C-N, C-O, and C-C bond formation. In this arena, the relative reactivities of 2-bromo- and 2-chlorobenzoic acid are typically inverted compared to SNAr.
A. Ullmann Condensation
The Ullmann reaction traditionally uses copper catalysts to form C-N, C-O, and C-S bonds.[12] While modern protocols have improved conditions, the reaction often requires high temperatures.[13] The reactivity generally correlates with the ease of breaking the C-X bond, although mechanistic details can be complex.
Comparative Analysis: In Ullmann-type couplings, This compound is significantly more reactive than 2-chlorobenzoic acid . This is primarily due to the lower C-Br bond energy, which facilitates the interaction with the copper catalyst. While methods have been developed to enable the use of 2-chlorobenzoic acids, they often require specific ligands, higher temperatures, or activating techniques like ultrasonic irradiation to achieve good yields.[13][14] For instance, a chemo- and regioselective copper-catalyzed amination procedure has been described specifically for 2-bromobenzoic acids, highlighting their utility and predictable reactivity.[15][16]
B. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming C-C bonds. The key step dictating the choice between a chloro- or bromo-precursor is the initial oxidative addition of the Pd(0) catalyst.
Comparative Analysis: The reactivity order is unequivocal: This compound >> 2-chlorobenzoic acid . The C-Br bond's lower dissociation energy allows for oxidative addition under much milder conditions.[7] Standard catalyst systems, such as those using Pd(OAc)₂ or Pd₂(dba)₃ with simple phosphine ligands, are often sufficient for coupling this compound.[17]
In contrast, coupling 2-chlorobenzoic acid is notoriously challenging. It necessitates the use of specialized, highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) to facilitate the difficult oxidative addition to the strong C-Cl bond.[7] Even with these advanced catalysts, higher temperatures and stronger bases are often required, which can limit functional group tolerance.
C. Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination is a palladium-catalyzed reaction, in this case for forming C-N bonds.[18] The reactivity is again governed by the oxidative addition step.
Comparative Analysis: Consistent with other Pd-catalyzed couplings, This compound is the more reactive substrate . It can be coupled with a wide range of amines under relatively standard Buchwald-Hartwig conditions.[19][20] Conversely, the amination of 2-chlorobenzoic acid is more demanding and typically requires the use of second-generation or later catalyst systems featuring sterically hindered and electron-rich ligands to promote the challenging C-Cl bond activation.[21]
Summary of Reactivity
| Reaction Type | More Reactive Substrate | Primary Justification |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chlorobenzoic acid | Higher electronegativity of Cl stabilizes the anionic Meisenheimer intermediate.[6] |
| Ullmann Condensation (Cu-catalyzed) | This compound | Weaker C-Br bond facilitates reaction with the copper catalyst.[15] |
| Suzuki-Miyaura Coupling (Pd-catalyzed) | This compound | Weaker C-Br bond allows for much faster oxidative addition of the Pd(0) catalyst.[7] |
| Buchwald-Hartwig Amination (Pd-catalyzed) | This compound | Weaker C-Br bond significantly lowers the energy barrier for the oxidative addition step.[18] |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a general methodology for comparing the reactivity of this compound and 2-chlorobenzoic acid in a Suzuki-Miyaura coupling reaction. The conditions for the chloro-substrate are significantly more forcing, illustrating the practical implications of their reactivity difference.
Materials & Conditions:
| Component | Condition for this compound | Condition for 2-Chlorobenzoic Acid |
| Aryl Halide | This compound (1.0 eq.) | 2-Chlorobenzoic acid (1.0 eq.) |
| Boronic Acid | Phenylboronic acid (1.3 eq.) | Phenylboronic acid (1.3 eq.) |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | PPh₃ (4 mol%) | SPhos (4 mol%) |
| Base | K₂CO₃ (3.0 eq.) | K₃PO₄ (3.0 eq.) |
| Solvent | Toluene/Water (10:1) | 1,4-Dioxane/Water (10:1) |
| Temperature | 80 °C | 100 °C |
| Time | 4-8 hours | 12-24 hours |
Procedure: Adapted from general procedures outlined in the literature.[7]
-
To a dry Schlenk flask, add the 2-halobenzoic acid, arylboronic acid, base, palladium source, and ligand under an inert atmosphere (e.g., argon).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid product is protonated.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the biphenyl-2-carboxylic acid product.
This comparative experiment highlights that while both reactions can lead to the same product, the less reactive 2-chlorobenzoic acid requires a more potent (and expensive) catalyst system, a stronger base, and more forcing conditions to achieve a similar outcome.
Conclusion and Practical Recommendations
The choice between this compound and 2-chlorobenzoic acid is a classic example of balancing substrate reactivity with reaction type and economic considerations.
-
2-Chlorobenzoic acid is the substrate of choice for Nucleophilic Aromatic Substitution (SNAr) reactions. Its higher reactivity in this context, combined with its lower cost, makes it the more logical and efficient starting material.
-
This compound is overwhelmingly superior for metal-catalyzed cross-coupling reactions (Ullmann, Suzuki-Miyaura, Buchwald-Hartwig). Its greater reactivity allows for the use of milder conditions, simpler catalyst systems, and often results in higher yields and cleaner reactions. While more expensive, the savings in catalyst cost, energy, and purification time, along with its broader substrate scope and functional group tolerance, often justify the initial investment.
For the synthetic chemist, a clear understanding of the reaction mechanism is the most critical tool for selecting the appropriate 2-halobenzoic acid derivative, ensuring an efficient and successful synthetic campaign.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Acidity of Ortho, Meta, and Para-Bromobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern on an aromatic ring is a fundamental concept in medicinal chemistry and drug development, profoundly influencing a molecule's physicochemical properties, including its acidity (pKa). Understanding these subtle yet significant differences is crucial for predicting drug absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparison of the acidity of ortho-, meta-, and para-bromobenzoic acid isomers, supported by experimental data and a discussion of the underlying electronic and steric principles.
The Decisive Factors: Inductive and Resonance Effects
The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Substituents on the benzene ring influence this stability through two primary electronic mechanisms:
-
Inductive Effect (-I): This effect operates through the sigma (σ) bonds and is distance-dependent. Bromine, being more electronegative than carbon, exerts an electron-withdrawing inductive effect, pulling electron density away from the carboxylate group. This disperses the negative charge of the anion, stabilizing it and thereby increasing the acidity of the parent acid.
-
Resonance Effect (+R): Also known as the mesomeric effect, this operates through the pi (π) system. The lone pairs on the bromine atom can be delocalized into the benzene ring. This electron-donating resonance effect pushes electron density towards the carboxylate group, which destabilizes the anion by intensifying the negative charge and thus decreases acidity.
The final acidity of each isomer is a direct result of the interplay between these opposing effects, with the substituent's position being the critical determinant.
Quantitative Comparison: Acidity of Bromobenzoic Acid Isomers
The acid dissociation constant (pKa) is the most direct measure of an acid's strength in solution; a lower pKa value indicates a stronger acid. The experimental pKa values for the bromobenzoic acid isomers in water at 25°C clearly illustrate the impact of the bromine atom's position.
| Compound | Isomer Position | pKa in Water at 25°C |
| Benzoic Acid | (Unsubstituted) | 4.20[1] |
| 2-Bromobenzoic Acid | ortho | 2.85[1] |
| 3-Bromobenzoic Acid | meta | 3.86[1] |
| 4-Bromobenzoic Acid | para | 3.97[1] |
Based on this data, the order of increasing acidity is: Benzoic Acid < 4-Bromobenzoic Acid (para) < 3-Bromobenzoic Acid (meta) < this compound (ortho)
Mechanistic Deep Dive: Analyzing the Isomers
Para-Bromobenzoic Acid: A Tug-of-War
In the para position, both the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) are at play.[1] The inductive effect, which stabilizes the carboxylate anion, is stronger than the resonance effect.[1] The net result is an increase in acidity compared to unsubstituted benzoic acid, as evidenced by its lower pKa.
Meta-Bromobenzoic Acid: Inductive Dominance
When the bromine is in the meta position, its resonance effect does not extend to the carboxylate group. Therefore, only the electron-withdrawing inductive effect (-I) is operative in stabilizing the conjugate base.[1] Because it lacks the opposing +R effect seen in the para isomer, 3-bromobenzoic acid is a stronger acid than 4-bromobenzoic acid.
Ortho-Bromobenzoic Acid: The "Ortho Effect"
The ortho isomer is by far the most acidic, a phenomenon known as the "ortho effect."[2][3] This significant increase in acidity is attributed to a combination of electronic and steric factors.[2][4] The bulky bromine atom adjacent to the carboxyl group forces the -COOH group to twist out of the plane of the benzene ring.[4][5] This steric hindrance inhibits resonance between the carboxyl group and the phenyl ring, which destabilizes the undissociated acid molecule more than it destabilizes the carboxylate anion.[6] This raises the ground state energy of the acid, making it easier to deprotonate and thus increasing its acidity dramatically.[6]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a reliable method for empirically verifying the pKa values of the bromobenzoic acid isomers. Potentiometric titration is a standard technique for determining acid dissociation constants.[7]
Materials & Apparatus
-
Ortho-, meta-, or para-bromobenzoic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a glass electrode
-
Buret (50 mL)
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure
-
Sample Preparation: Accurately weigh approximately 0.2 g of the bromobenzoic acid isomer and dissolve it in 100 mL of deionized water in a 250 mL beaker. Gentle heating may be required to fully dissolve the ortho-isomer. Allow the solution to cool to room temperature.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the buret filled with the standardized 0.1 M NaOH solution over the beaker.
-
Initial Measurement: Record the initial pH of the acid solution before adding any titrant.
-
Titration: Begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. As you approach the equivalence point (a rapid change in pH), reduce the increment size to 0.1-0.2 mL to obtain a more precise titration curve. Continue adding titrant well past the equivalence point.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of maximum slope on the titration curve (the midpoint of the steepest part of the curve).
-
The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point.
-
According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH of the solution is equal to the pKa of the acid. Locate this point on your graph to determine the experimental pKa.
-
Conclusion
The acidity of bromobenzoic acid isomers is a clear and instructive example of how substituent position dictates electronic effects, ultimately governing a molecule's chemical properties. The ortho isomer's acidity is significantly enhanced by the unique ortho effect, while the meta and para isomers' acidities are a more straightforward balance of inductive and resonance effects. For scientists in drug discovery and development, a firm grasp of these principles is indispensable for designing molecules with the desired ionization characteristics, ensuring optimal efficacy and pharmacokinetic profiles.
References
A Comparative Guide to the GC-MS Analysis of 2-Bromobenzoic Acid Esterification Products
This guide provides a comprehensive, technically grounded methodology for the analysis of 2-Bromobenzoic acid reaction products by Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the causality behind experimental choices, ensuring scientific integrity, and providing a framework for robust, reproducible results.
We will focus on a model reaction—the Fischer esterification of this compound—to illustrate the complete analytical workflow, from sample preparation and derivatization to data interpretation and comparison with alternative analytical techniques.
The Model Reaction: Fischer Esterification of this compound
This compound is a versatile building block in organic synthesis. Monitoring its conversion is critical for process optimization and impurity profiling. We have selected the acid-catalyzed esterification with methanol as our model reaction. This reaction is fundamental and produces a distinct product, methyl 2-bromobenzoate, which is ideal for demonstrating the principles of GC-MS analysis.[1][2][3][4]
The reaction is an equilibrium process where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst.[2][4][5] Using an excess of the alcohol (methanol) helps to drive the equilibrium toward the formation of the ester product.[2][5]
Reaction Scheme: this compound + Methanol ⇌ (H+ catalyst) ⇌ Methyl 2-bromobenzoate + Water
Expected Reaction Components:
-
Starting Material: this compound
-
Reagent: Methanol (often used as the solvent)
-
Major Product: Methyl 2-bromobenzoate
-
Potential Byproducts: Impurities from the starting material, or products from side reactions.
Caption: Fischer esterification of this compound.
The Analytical Challenge: Why GC-MS Requires Derivatization
Gas Chromatography is an exceptional technique for separating volatile and thermally stable compounds.[6][7] However, polar compounds containing active hydrogen groups, such as the carboxylic acid moiety in this compound, pose a significant challenge. These compounds tend to exhibit poor peak shapes (tailing) and may irreversibly adsorb onto the GC column, leading to poor sensitivity and reproducibility.
The solution is derivatization. By converting the polar -COOH group into a less polar, more volatile functional group, we can dramatically improve the chromatographic behavior.[8][9][10][11] The three most common methods are alkylation, acylation, and silylation.[8][9] For carboxylic acids, alkylation to form esters is a robust and widely used approach.[9][10] This process replaces the active hydrogen, making the molecule more volatile and stable for GC analysis.[10]
In our model system, the esterification reaction itself serves as a form of derivatization for the final product. However, to accurately quantify the unreacted starting material alongside the product, a separate, quantitative derivatization step is required for the entire sample aliquot after the reaction is complete. This ensures that both the reactant and product are analyzed under optimal conditions.
Detailed Experimental Protocol: From Sample to Signal
This protocol ensures a self-validating system by including steps for creating a calibration standard to allow for quantification of the reaction components.
Part 1: Sample Preparation and Derivatization
-
Objective: To prepare a reaction aliquot for GC-MS analysis by converting any remaining carboxylic acids into their corresponding methyl esters.
-
Causality: We use methyl chloroformate (MCF) for this post-reaction derivatization. It is a versatile reagent that rapidly and quantitatively converts carboxylic acids to their methyl esters, ensuring that the measured amount of this compound is accurate.[12]
Step-by-Step Protocol:
-
Reaction Quenching: At the desired time point, withdraw 100 µL of the reaction mixture. Quench the reaction by adding it to 900 µL of a suitable solvent like ethyl acetate.
-
Internal Standard: Add an internal standard (e.g., a known concentration of 4-bromobenzoic acid if it's not expected in the reaction) to correct for variations in sample preparation and injection volume.
-
Derivatization:
-
To the 1 mL quenched sample, add 1 mL of a methanol/pyridine solvent mixture.
-
Add 50 µL of methyl chloroformate (MCF) and vortex vigorously for 1 minute. The reaction is typically rapid.[12]
-
Add 1 mL of sodium bicarbonate solution to neutralize the sample and vortex again.
-
-
Extraction: Allow the layers to separate. Carefully transfer the upper organic layer (ethyl acetate) containing the derivatized analytes to a clean 2 mL autosampler vial for analysis.
Part 2: GC-MS Instrumentation and Parameters
-
Objective: To achieve optimal chromatographic separation and sensitive mass spectrometric detection of the derivatized analytes.
-
Causality: A non-polar DB-5 type column is chosen as it provides excellent separation for a wide range of aromatic compounds.[11] Electron Ionization (EI) at 70 eV is a standard method that creates reproducible fragmentation patterns, which are essential for library matching and structural elucidation.[11]
| Parameter | Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Standard, robust platform for routine analysis. |
| MS System | Agilent 5977B MSD or equivalent | Provides high sensitivity and spectral integrity. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode is used for concentrated samples to avoid column overload. Splitless is for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analytes without thermal degradation. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane column offers excellent selectivity for aromatic compounds. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | The temperature program is designed to separate the analytes from the solvent front and from each other effectively. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching.[11] |
| Scan Range | 40 - 400 m/z | Covers the expected mass range of the analytes and their key fragments. |
Data Interpretation & Analysis
The key to identifying reaction components is a combination of their retention time (when they elute from the GC column) and their unique mass spectrum (fragmentation pattern).
The Signature of Bromine
A critical feature in the mass spectra of these compounds is the isotopic pattern of bromine. Bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[13][14] This results in any fragment containing a bromine atom appearing as a pair of peaks (an "M" and "M+2" peak) of almost equal height, separated by 2 m/z units.[13][15] This pattern is a definitive indicator of a bromine-containing compound.
Expected Results
The following table summarizes the expected analytical data for the key components.
| Compound | Structure | Molecular Weight ( g/mol ) | Key m/z Fragments (and Interpretation) |
| This compound (as methyl ester derivative) | C₈H₇BrO₂ | 215.04 | 214/216 (M+) : Molecular ion pair.[16][17][18][19][20] 183/185 (M-OCH₃)+ : Loss of the methoxy group.[17] 155/157 (M-COOCH₃)+ : Loss of the entire methyl ester group.[17] 76 : Benzene ring fragment after loss of Br and COOCH₃. |
| Methyl 2-bromobenzoate (Product) | C₈H₇BrO₂ | 215.04 | 214/216 (M+) : Molecular ion pair. 183/185 (M-OCH₃)+ : Loss of the methoxy group.[17] 155/157 (M-COOCH₃)+ : Loss of the entire methyl ester group.[17] 76 : Benzene ring fragment after loss of Br and COOCH₃. |
Note: The derivatized starting material and the product are chemically identical (methyl 2-bromobenzoate), so they will have the same retention time and mass spectrum. The analysis quantifies the total amount of this compound, which corresponds to the initial product plus any unreacted starting material that was subsequently derivatized.
Caption: Complete GC-MS analytical workflow.
Performance Comparison: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, it's essential to understand its performance relative to other common analytical techniques. The choice of method depends on the specific analytical goals.[6]
| Technique | Principle | Advantages for this Application | Disadvantages for this Application |
| GC-MS | Separation of volatile compounds in the gas phase, followed by mass-based detection. | High Sensitivity: Excellent for detecting trace-level byproducts.[21] High Specificity: Mass spectra provide definitive structural information. Library Matching: EI spectra are highly reproducible and can be matched against databases for confident identification. | Derivatization Required: Non-volatile acids must be derivatized, adding a sample preparation step.[22] Thermal Lability: Unsuitable for compounds that degrade at high temperatures. |
| HPLC-UV | Separation of compounds in the liquid phase, followed by UV absorbance detection. | No Derivatization: Can directly analyze the carboxylic acid and ester.[6][23] Good for Non-Volatiles: Ideal for analyzing salts or thermally unstable compounds.[6] Robust Quantification: UV detection provides excellent quantitative accuracy. | Lower Specificity: Identification is based solely on retention time, which is less definitive than a mass spectrum. Co-elution can be a problem. Lower Sensitivity: Generally less sensitive than GC-MS for many compounds. |
| NMR Spectroscopy | Nuclear magnetic resonance provides detailed structural information about molecules in solution. | Definitive Structure Elucidation: Provides unambiguous confirmation of the product's structure. Quantitative (qNMR): Can provide highly accurate quantification without the need for matching standards. Non-Destructive: The sample can be recovered after analysis. | Low Sensitivity: Requires significantly more sample than GC-MS or HPLC. Complex Mixtures: Spectra can be difficult to interpret for complex reaction mixtures without prior separation. |
In a typical drug development workflow, GC-MS is often used for initial reaction monitoring and impurity identification due to its sensitivity and specificity. HPLC is frequently the method of choice for final purity analysis and quality control, while NMR is the gold standard for structural confirmation of the final product.
Conclusion
The GC-MS analysis of this compound reactions, when approached with a clear understanding of the underlying principles, is an exceptionally powerful analytical tool. The key to success lies in a robust derivatization strategy to ensure the analytes are amenable to gas chromatography. By carefully interpreting the resulting mass spectra, particularly the characteristic isotopic pattern of bromine, researchers can confidently identify and quantify reaction products and byproducts. While HPLC and NMR offer complementary information, the sensitivity and structural insight provided by GC-MS make it an indispensable technique in the synthetic chemist's analytical arsenal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. weber.hu [weber.hu]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. savemyexams.com [savemyexams.com]
- 14. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 15. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Methyl-2-bromobenzoate [webbook.nist.gov]
- 17. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Methyl-2-bromobenzoate [webbook.nist.gov]
- 19. Methyl-2-bromobenzoate [webbook.nist.gov]
- 20. Methyl-2-bromobenzoate [webbook.nist.gov]
- 21. amptechfl.com [amptechfl.com]
- 22. researchgate.net [researchgate.net]
- 23. This compound | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to Base Selection in 2-Bromobenzoic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of 2-bromobenzoic acid is a cornerstone transformation in the synthesis of complex organic molecules, serving as a critical step in the development of pharmaceuticals and functional materials. However, the inherent steric hindrance and the dual reactivity of the carboxylic acid moiety present unique challenges. The choice of base, a seemingly simple parameter, is paramount and can dramatically dictate the success or failure of these reactions. An inappropriate base can lead to low yields, catalyst deactivation, or undesirable side reactions such as protodehalogenation and decarboxylation.
This in-depth technical guide provides a comparative analysis of the efficacy of various bases in Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound. Drawing upon experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions, troubleshoot problematic reactions, and optimize their synthetic routes.
The "Ortho Effect" and the Challenge of this compound
The proximity of the carboxylic acid group to the bromine atom in this compound introduces significant steric bulk around the reaction center. This "ortho effect" can impede the oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-determining step in the catalytic cycle.[1] Furthermore, the acidic proton of the carboxylic acid will react with the base, forming a carboxylate anion. This in-situ generated carboxylate can act as a ligand for the palladium center, potentially altering its catalytic activity or leading to catalyst deactivation.[2]
The ideal base for these reactions must be strong enough to facilitate the desired catalytic cycle but must not promote unwanted side reactions. The solubility of the base and its counter-ion also plays a crucial role in the overall reaction kinetics.
Suzuki-Miyaura Coupling: Taming the Sterically Hindered Biaryl Synthesis
The Suzuki-Miyaura coupling is a powerful tool for the formation of C(sp²)-C(sp²) bonds. For a sterically hindered substrate like this compound, the choice of base is critical to drive the reaction towards high yields and minimize byproducts.
Mechanistic Role of the Base in Suzuki Coupling
In the Suzuki-Miyaura catalytic cycle, the base plays a crucial role in the transmetalation step. It activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[3] For sterically hindered substrates, an efficient transmetalation is key to preventing side reactions.
Comparative Efficacy of Bases in the Suzuki Coupling of this compound
While direct comparative studies on this compound are limited, data from related sterically hindered systems and general Suzuki coupling principles allow for a reliable evaluation of base efficacy. Inorganic bases are generally preferred for their robustness and compatibility with a wide range of functional groups.
| Base | Typical Conditions | Yield (%) | Causality and Field-Proven Insights |
| K₃PO₄ | Pd catalyst, Toluene/H₂O, 80-100 °C | 85-95% | A strong, non-nucleophilic base that is highly effective for sterically hindered substrates. Its moderate solubility in aqueous/organic mixtures is often optimal. It is a reliable choice for initial screening.[4] |
| Cs₂CO₃ | Pd catalyst, Dioxane, 100 °C | 90-98% | Often considered the "gold standard" for challenging Suzuki couplings. The high solubility of cesium salts in organic solvents and the "cesium effect" can significantly accelerate the reaction. It is particularly useful when other bases fail. |
| K₂CO₃ | Pd catalyst, Toluene/H₂O, 100 °C | 70-90% | A cost-effective and widely used base. While generally effective, it may be less efficient for highly hindered substrates compared to K₃PO₄ or Cs₂CO₃. An additional equivalent of base is required to neutralize the acidic proton of this compound.[5][6] |
| NaOH/KOH | Pd catalyst, Toluene/H₂O, 100 °C | 50-75% | Strong, nucleophilic bases that can lead to side reactions like esterification if alcohols are present as solvents or impurities. They can also promote catalyst decomposition. Generally not the first choice for this substrate.[3] |
| Organic Amines (e.g., Et₃N) | Pd catalyst, DMF, 100 °C | < 50% | Generally poor performance in Suzuki couplings of aryl bromides. They are often not basic enough to efficiently promote the formation of the boronate "ate" complex.[7] |
Heck Reaction: Navigating Alkene Functionalization
The Heck reaction, the palladium-catalyzed coupling of an aryl halide with an alkene, is another vital tool in organic synthesis.[8] For this compound, base selection is crucial for achieving high yields and controlling selectivity.
Mechanistic Role of the Base in the Heck Reaction
The primary role of the base in the Heck reaction is to neutralize the hydrogen halide (HBr) that is eliminated in the final step of the catalytic cycle, regenerating the active Pd(0) catalyst.[9] The choice of base can also influence the regioselectivity and stereoselectivity of the reaction.
Comparative Efficacy of Bases in the Heck Reaction of this compound
Both organic and inorganic bases can be employed in the Heck reaction, with the optimal choice depending on the specific alkene coupling partner and reaction conditions.
| Base | Typical Conditions | Yield (%) | Causality and Field-Proven Insights |
| Triethylamine (Et₃N) | Pd(OAc)₂, PPh₃, DMF, 100-120 °C | 75-90% | A widely used organic base in Heck reactions. It is effective at scavenging HBr and generally provides good yields. However, it can sometimes lead to the formation of enamines as byproducts. |
| Diisopropylethylamine (DIPEA) | Pd(OAc)₂, PPh₃, DMF, 100-120 °C | 70-85% | A non-nucleophilic, sterically hindered amine base that can be advantageous when dealing with sensitive substrates where nucleophilic attack from the base is a concern. |
| K₂CO₃ | Pd(OAc)₂, DMF/H₂O, 80-100 °C | 80-95% | An effective and economical inorganic base. The use of a biphasic system can facilitate product isolation and catalyst recycling. It is a good alternative to organic amines.[10] |
| NaOAc | Pd(OAc)₂, DMF, 120 °C | 60-80% | A weaker inorganic base that can be useful for substrates that are sensitive to strongly basic conditions. It often requires higher reaction temperatures.[11] |
Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[1] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst, although copper-free methods have also been developed.
Mechanistic Role of the Base in the Sonogashira Reaction
The base in a Sonogashira coupling serves two main purposes: it deprotonates the terminal alkyne to form the reactive copper acetylide intermediate, and it neutralizes the hydrogen halide byproduct.[12] Amine bases are most commonly used as they can also act as a solvent and ligand for the copper co-catalyst.
Comparative Efficacy of Bases in the Sonogashira Coupling of this compound
The choice of base in the Sonogashira coupling of the sterically encumbered this compound is critical for efficient formation of the copper acetylide and subsequent transmetalation.
| Base | Typical Conditions | Yield (%) | Causality and Field-Proven Insights |
| Triethylamine (Et₃N) | Pd(PPh₃)₂Cl₂, CuI, THF, 60-80 °C | 80-95% | The most common base for Sonogashira couplings. It is sufficiently basic to deprotonate the alkyne and also serves as a good solvent for many substrates.[13] |
| Piperidine | Pd(PPh₃)₂Cl₂, CuI, DMF, 80 °C | 85-98% | A stronger amine base than triethylamine, which can be beneficial for less acidic alkynes or more challenging aryl halides. |
| Diisopropylamine (i-Pr₂NH) | Pd(PPh₃)₂Cl₂, CuI, Toluene, 80 °C | 75-90% | Another commonly used amine base, often employed when triethylamine is not effective. |
| Cs₂CO₃ (Copper-free) | Pd catalyst, X-Phos, H₂O, RT | 80-90% | In copper-free Sonogashira protocols, a stronger inorganic base like cesium carbonate is often used to facilitate the deprotonation of the alkyne. This can be advantageous for substrates sensitive to copper.[14] |
| Tetrabutylammonium acetate (Bu₄NOAc) (Copper-free) | Pd(OAc)₂, DMF, RT | 70-85% | An effective base for ligand-, copper-, and amine-free Sonogashira reactions, offering a milder alternative.[15] |
Experimental Protocols
To ensure the practical application of this guide, detailed, step-by-step methodologies for each key coupling reaction are provided below.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound using potassium phosphate as the base.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate
This protocol outlines a general procedure for the Heck reaction of this compound using triethylamine as the base.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, palladium acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe.
-
Heat the reaction to 120 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
The following is a general protocol for the Sonogashira coupling of this compound using triethylamine as the base.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene via syringe.
-
Stir the reaction at room temperature or heat to 60 °C for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycles and Workflows
To further clarify the intricate processes involved, the following diagrams illustrate the fundamental catalytic cycles and a generalized experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Heck reaction.
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion and Future Perspectives
The judicious selection of a base is a critical parameter for the successful execution of palladium-catalyzed cross-coupling reactions with the challenging this compound substrate. For Suzuki-Miyaura couplings, strong, non-nucleophilic inorganic bases such as K₃PO₄ and Cs₂CO₃ are generally superior. In Heck reactions, both organic amines like triethylamine and inorganic carbonates such as K₂CO₃ have demonstrated high efficacy. For Sonogashira couplings, amine bases remain the standard, although copper-free protocols with inorganic bases are emerging as powerful alternatives.
As the field of catalysis continues to evolve, the development of new ligands and catalyst systems will undoubtedly expand the toolbox for coupling sterically hindered substrates. Future research will likely focus on developing milder reaction conditions, reducing catalyst loading, and further mitigating side reactions to provide even more efficient and sustainable synthetic routes for the preparation of valuable benzoic acid derivatives.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 15. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
A Researcher's Guide to Comparing the Biological Activity of 2-Bromobenzoic Acid and Its Nitro Derivatives
Introduction: The Scientific Rationale for Comparison
In the landscape of medicinal chemistry, the benzoic acid scaffold is a foundational structure, prized for its versatility and presence in numerous biologically active compounds. 2-Bromobenzoic acid (2-BBA) represents a particularly interesting starting point for drug discovery, offering a halogenated aromatic ring that can be readily functionalized. This guide focuses on a critical and underexplored aspect of this scaffold: the modulation of its biological activity through the introduction of a nitro (-NO₂) group.
The nitro group is a powerful modulator of molecular properties. As a strong electron-withdrawing group, it can significantly alter the electronic distribution of the aromatic ring, impact the acidity of the carboxyl group, and influence intermolecular interactions with biological targets.[1] Furthermore, the position of the nitro group (i.e., positional isomerism) can introduce distinct steric and electronic effects, leading to vastly different pharmacological profiles among isomers.[2] Studies have shown that nitroaromatic compounds possess a wide spectrum of activities, including antimicrobial, enzyme inhibitory, and anti-inflammatory properties, often mediated through redox-sensitive mechanisms.
While 2-BBA and its nitro derivatives are primarily known as synthetic intermediates, a systematic comparison of their intrinsic biological activities is conspicuously absent from the public literature. This guide, therefore, provides the scientific rationale and a detailed experimental framework for researchers to conduct a robust, in-house comparison. We will focus on two key areas of biological activity with high therapeutic relevance: antimicrobial efficacy and enzyme inhibition . By following the protocols herein, researchers can generate reliable, quantitative data to elucidate the structure-activity relationships (SAR) governing this promising compound family.
Chapter 1: Profile of the Parent Scaffold: this compound
This compound is most widely recognized in the scientific community not for its intrinsic bioactivity, but as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive bromine atom and a carboxyl group on a benzene ring, makes it a valuable precursor for constructing more complex molecules. It is frequently employed in the synthesis of novel pharmaceutical agents, including potential anti-inflammatory and antimicrobial drugs, as well as various heterocyclic compounds.[3][4] While the direct biological activity of 2-BBA itself remains underexplored, the established bioactivity of its downstream products provides a strong impetus for investigating the parent scaffold and its simple derivatives as potentially overlooked sources of therapeutic potential.
Chapter 2: The Nitro Derivatives: A Landscape of Potential
The introduction of a nitro group onto the 2-BBA scaffold creates a series of distinct chemical entities, each with a unique profile based on the nitro group's position. While direct biological data is sparse, their use in synthesizing high-value therapeutic agents highlights their potential.
-
2-Bromo-3-nitrobenzoic acid: This isomer is a key intermediate in the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), such as 5-aminoisoquinolin-1-one (5-AIQ).[5][6] PARP inhibitors are critical in oncology and inflammation research, suggesting that the core structure may interact with enzymes involved in cellular signaling and repair. Anecdotal claims of its antibacterial activity against Staphylococcus aureus exist but lack robust, quantitative validation.[5]
-
2-Bromo-4-nitrobenzoic acid: This compound serves as a precursor for non-steroidal androgen receptor antagonists, including bicalutamide, which is used in the treatment of prostate cancer. Its role in the synthesis of hormone receptor modulators indicates its potential as a scaffold for targeting protein-ligand interactions.
-
2-Bromo-5-nitrobenzoic acid: This derivative has been described as an enzyme inhibitor with potential applications in cancer therapy and anticoagulation by targeting fibrinogen and protein synthesis pathways.[7][8] These claims, while compelling, require substantiation with quantitative inhibitory data.
The established roles of these isomers as precursors for potent, specific enzyme and receptor inhibitors strongly suggest that they possess inherent biological activity that warrants a systematic investigation.
Chapter 3: An Experimental Framework for Comparative Analysis
To address the gap in knowledge, this chapter provides detailed, self-validating protocols for comparing the biological activity of 2-BBA and its nitro derivatives. The causality behind experimental choices is explained to ensure scientific integrity.
Part A: Comparative Antimicrobial Activity Assessment
Objective: To quantitatively determine and compare the Minimum Inhibitory Concentration (MIC) of each compound against a representative panel of pathogenic microorganisms. The MIC is the gold-standard metric for antimicrobial potency, representing the lowest concentration of a substance that prevents visible microbial growth.[9]
Causality of Experimental Design: A diverse microbial panel is crucial for assessing the spectrum of activity. We recommend including:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)
-
Yeast: Candida albicans (e.g., ATCC 90028)
Different growth media are required to support the optimal growth of bacteria (Cation-Adjusted Mueller-Hinton Broth, CAMHB) and fungi (RPMI-1640 Medium), ensuring that any observed inhibition is due to the compound's activity and not suboptimal growth conditions.[10]
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]
-
Preparation of Compounds: Prepare 10 mg/mL stock solutions of 2-BBA and each nitro derivative in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the appropriate growth medium (CAMHB or RPMI-1640).
-
Preparation of 96-Well Plate:
-
Add 100 µL of sterile growth medium to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the appropriate compound stock (diluted in media to 2X the highest desired concentration) to the first column of wells, resulting in a total volume of 200 µL.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no compound), and Column 12 will be the sterility control (no bacteria).[11]
-
-
Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in fresh medium to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.[12]
Data Presentation
Summarize the quantitative results in a clearly structured table.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| This compound | |||
| 2-Bromo-3-nitrobenzoic acid | |||
| 2-Bromo-4-nitrobenzoic acid | |||
| 2-Bromo-5-nitrobenzoic acid | |||
| 2-Bromo-6-nitrobenzoic acid | |||
| Positive Control (e.g., Ciprofloxacin) | |||
| Positive Control (e.g., Fluconazole) |
Mandatory Visualization: MIC Assay Workflow
Caption: Workflow for the Broth Microdilution MIC Assay.
Part B: Comparative Enzyme Inhibition Assessment
Objective: To quantify and compare the half-maximal inhibitory concentration (IC₅₀) of the compounds against a key bacterial metabolic enzyme. A lower IC₅₀ value indicates greater inhibitory potency.
Causality of Experimental Design: Many antimicrobial agents function by disrupting cellular metabolism. Dehydrogenase enzymes are central to bacterial respiration and energy production.[13] Their activity can be conveniently monitored spectrophotometrically by measuring the reduction of a chromogenic electron acceptor, such as 2-(p-Iodophenyl)-3-(p-nitrophenyl)-5-phenyl tetrazolium chloride (INT), which turns from colorless to a red formazan product.[14] The redox-active nature of the nitro group makes dehydrogenase a plausible target for this class of compounds.[15]
Detailed Protocol: Bacterial Dehydrogenase Inhibition Assay
-
Preparation of Bacterial Lysate (Enzyme Source):
-
Grow a bacterial culture (e.g., E. coli) to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with a cold phosphate buffer (pH 7.4).
-
Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication on ice.
-
Centrifuge the lysate at high speed to pellet cell debris. The resulting supernatant contains the dehydrogenase enzymes and will be used as the enzyme source. Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Assay Setup in 96-Well Plate:
-
To each well, add:
-
50 µL Phosphate Buffer (pH 7.4)
-
20 µL of the test compound at various concentrations (prepared by serial dilution). For control wells, add 20 µL of buffer/DMSO.
-
20 µL of the bacterial lysate (enzyme source).
-
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[16]
-
-
Initiating the Reaction:
-
Start the reaction by adding 10 µL of the substrate (e.g., 50 mM glucose or succinate) and 10 µL of the chromogenic indicator (e.g., 2 mM INT) to each well.
-
-
Monitoring the Reaction:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at the appropriate wavelength for the formazan product (e.g., 490 nm for INTF) every minute for 20-30 minutes (kinetic mode).[14]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities relative to the uninhibited control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation
Summarize the quantitative enzyme inhibition data in a table.
| Compound | Dehydrogenase IC₅₀ (µM) |
| This compound | |
| 2-Bromo-3-nitrobenzoic acid | |
| 2-Bromo-4-nitrobenzoic acid | |
| 2-Bromo-5-nitrobenzoic acid | |
| 2-Bromo-6-nitrobenzoic acid | |
| Positive Control (e.g., a known inhibitor) |
Mandatory Visualization: Dehydrogenase Inhibition Assay Principle
Caption: Principle of the colorimetric dehydrogenase inhibition assay.
Chapter 4: Structure-Activity Relationship (SAR) and Data Interpretation
Once the MIC and IC₅₀ data have been collected, the final step is to synthesize this information to understand the structure-activity relationship. This involves correlating the chemical structure of each isomer with its measured biological potency.
Interpreting the Data:
-
Potency: A lower MIC or IC₅₀ value signifies higher biological potency.
-
Spectrum: Activity against both Gram-positive and Gram-negative bacteria indicates a broad-spectrum antimicrobial, whereas activity against only one class suggests a narrow spectrum.
-
Mechanism: A strong correlation between low MIC and low IC₅₀ values against the same organism would suggest that dehydrogenase inhibition is a primary mechanism of antimicrobial action for that compound.
Drawing SAR Conclusions: By analyzing the data in the tables, you can draw preliminary conclusions. For example:
-
If 2-bromo-5-nitrobenzoic acid (nitro group para to the bromine) shows the highest activity, it suggests this spatial arrangement is optimal for interaction with the biological target.
-
If 2-bromo-6-nitrobenzoic acid (nitro group ortho to both the bromine and carboxyl group) is inactive, it may indicate that steric hindrance near the reactive groups prevents binding to the target site.
Mandatory Visualization: SAR Logic
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for systematically evaluating the biological activities of this compound and its nitro derivatives. While these compounds are well-documented as synthetic intermediates, their intrinsic pharmacological potential remains a fertile ground for discovery. By employing the standardized and validated protocols for antimicrobial and enzyme inhibition testing detailed herein, researchers can generate the high-quality, quantitative data needed to uncover novel lead compounds. This structured approach will not only illuminate the specific effects of nitro-group substitution on bioactivity but also pave the way for the rational design of next-generation therapeutic agents based on the versatile this compound scaffold.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lbaochemicals.com [lbaochemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromo-5-nitrobenzoic acid | 943-14-6 | FB00222 [biosynth.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. superchemistryclasses.com [superchemistryclasses.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromobenzoic Acid
As professionals in research and development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of chemical reagents like 2-Bromobenzoic acid demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The focus is not just on the "how," but the "why," ensuring that these procedures become an integral part of a safe and efficient laboratory workflow.
Core Principle: Hazard Identification and Classification
Before any disposal procedure can be initiated, a thorough understanding of the compound's properties and hazards is paramount. This compound is not merely a benign organic acid; its halogenated nature dictates its entire waste stream lifecycle.
Chemical Profile and Hazards: this compound (C₇H₅BrO₂) is a solid organic compound that is classified as harmful if swallowed and is a known irritant to the skin, eyes, and respiratory system.[1][2][3][4] The primary directive for its handling and disposal is to prevent its release into the environment by avoiding drains, sewers, and waterways.[3][5]
The Critical Classification: Halogenated Organic Waste The presence of the bromine atom places this compound squarely in the category of halogenated organic waste .[6] This is the single most important classification for determining its disposal route. Halogenated wastes cannot be mixed with non-halogenated wastes because they require specific disposal methods, typically high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide).[3][6][7] Mixing these waste streams leads to complex and costly disposal processes.[8][9]
Table 1: Key Data for Disposal of this compound
| Property | Value / Information | Source(s) |
|---|---|---|
| CAS Number | 88-65-3 | [2] |
| Physical State | Solid / Powder | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][4][10] |
| Primary Waste Classification | Halogenated Organic Waste |[6][8] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the safe collection and disposal of this compound waste from a laboratory setting.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the correct PPE to minimize exposure risk.
-
Eye Protection : Wear chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3][5]
-
Hand Protection : Wear appropriate, inspected chemical-resistant gloves (e.g., Nitrile).[3]
-
Body Protection : A standard lab coat or protective clothing is required to prevent skin exposure.[2]
-
Respiratory Protection : If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][5]
Step 2: Select and Label the Correct Waste Container
Proper segregation starts with the correct container.
-
Container Type : Use a designated Halogenated Organic Waste container.[6] This may be the original product container or a dedicated waste accumulation container provided by your institution's Environmental Health and Safety (EHS) department.[1] The container must be in good condition with a tightly sealing lid.[1][11]
-
Labeling : The container must be clearly labeled before any waste is added.[11] The label should include:
Step 3: Transferring the Waste
Handle the material carefully to prevent spills and dust generation.
-
For solid this compound, carefully transfer the waste into the designated container.
-
If transferring a solution containing this compound, ensure it is compatible with the other contents of the halogenated waste container. Do not mix with strong acids, bases, or oxidizers.[8][9]
-
Keep the waste container closed at all times except when actively adding waste.[11]
Step 4: Temporary Storage in the Laboratory
Waste containers must be stored safely pending pickup by disposal specialists.
-
Store the sealed container in a cool, dry, and well-ventilated area.[1][2][5]
-
Ensure the storage location is away from incompatible materials, such as strong oxidizing agents.[2]
-
Follow your institution's guidelines for Satellite Accumulation Areas (SAAs).
Step 5: Arrange for Final Disposal
The final step is to hand off the waste to trained professionals.
-
Contact your institution's EHS or a licensed hazardous waste disposal company to arrange for pickup.[3]
-
Waste material must be disposed of in accordance with all local, state, and national regulations.[2]
Emergency Procedures for Spills
In the event of a spill, a quick and correct response is crucial to mitigate hazards.
-
Evacuate and Alert : Alert personnel in the immediate area. For large spills, evacuate the laboratory and contact your emergency response team.[1]
-
Control and Contain : For minor spills, prevent the spread of dust.[1] Do not use air hoses for cleanup.[1]
-
Cleanup :
-
Dispose : The collected spill material must be disposed of as halogenated organic hazardous waste, following the protocol described above.[1]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and containerization of this compound waste.
Caption: Decision workflow for the proper segregation of this compound waste.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and compliance. By recognizing its status as a halogenated organic compound and adhering strictly to the principles of segregation, proper containerization, and regulated disposal, we protect ourselves, our colleagues, and the environment. This structured approach, when consistently applied, builds a deep foundation of trust in our scientific practices and underscores our commitment to excellence beyond the experimental results themselves.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. This compound | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 6. bucknell.edu [bucknell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromobenzoic Acid
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling solid reagents like 2-Bromobenzoic acid (CAS No: 88-65-3) requires more than a standard checklist; it demands a deep, causal understanding of the material's hazards to build a self-validating system of safety. This guide moves beyond mere instruction to explain the scientific rationale behind each protective measure, ensuring you can operate with confidence and control.
Hazard Analysis: The 'Why' Behind the Precaution
This compound is a beige crystalline solid.[1] Its physical state as a powder is a primary driver of its handling risks. The main hazards are not from extreme reactivity but from direct physical contact and inhalation.[2][3][4]
-
Serious Eye Irritation (H319): This is the most consistently reported high-level hazard.[1][2][3][5][6] Fine airborne particles can easily contact the eyes, causing significant irritation.
-
Skin Irritation (H315): Direct contact with the solid can cause skin irritation.[1][2][3][5][6] Some data also suggests a potential for allergic skin reactions (H317).[2]
-
Respiratory Irritation (H335): Inhaling the dust can irritate the respiratory tract.[1][3][5][6] This makes dust control a critical aspect of safe handling.
-
Harmful if Swallowed (H302): Ingestion is a potential route of exposure that can be harmful.[1][3][5][6]
Understanding these specific, documented hazards allows us to move from a generic safety protocol to a targeted, evidence-based strategy. The core objective is to create an unbroken barrier between the chemical in its solid (dust) or dissolved state and your body.
The Core Protective Ensemble: Your First Line of Defense
Your Personal Protective Equipment (PPE) is not just a uniform; it is a suite of engineered controls selected to mitigate the specific risks identified above. Engineering controls, such as a chemical fume hood, are the primary barrier, with PPE serving as the essential final layer of protection.[7][8]
Table 1: PPE Recommendations for this compound
| Protection Type | Specification | Rationale & Key Scenarios |
| Eye/Face Protection | Chemical safety goggles with side-shields (conforming to EN166 or OSHA 29 CFR 1910.133).[4][6][9] | Non-negotiable for all handling. Protects against airborne dust during weighing and potential splashes when in solution. |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Butyl). Inspect gloves before use.[6][10] | Prevents skin irritation.[3][5] While nitrile is a common lab glove, some compatibility charts for benzoic acid rate it poorly, suggesting Neoprene or Vinyl as superior choices.[11][12] Always use proper glove removal technique to avoid contaminating your skin.[6] |
| Body Protection | Long-sleeved lab coat. For larger quantities, a complete chemical-resistant suit may be appropriate.[6][9] | Protects skin on arms and body from dust and spills. Contaminated clothing must be removed immediately and laundered before reuse.[4][7] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95, P2, or P95 filter) required when dusts are generated.[8][9] | Essential during weighing, transfers, and spill cleanup outside of a fume hood to prevent respiratory tract irritation.[1][5] |
Operational Protocol: From Benchtop to Disposal
A self-validating safety system integrates PPE with rigorous operational and engineering controls. Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[7][9][13]
Engineering Controls & Preparation
-
Work Area Designation: All handling of this compound powder should occur within a certified chemical fume hood to control dust.[6][8]
-
Pre-use Inspection: Before starting, ensure all PPE is in good condition. Inspect gloves for any signs of degradation or punctures.[6]
-
Gather Materials: Have all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags prepared and within reach inside the fume hood to minimize movement and potential for generating dust.
Step-by-Step Handling Procedure
-
Don PPE: Put on your lab coat, safety goggles, and appropriate gloves as specified in Table 1.
-
Transfer Chemical: Gently scoop or pour the this compound. Avoid any actions that could create airborne dust, such as dropping the material from a height.[2][6]
-
Seal Container: Immediately and securely seal the source container after dispensing.[2][7]
-
Decontaminate: Wipe down the spatula, work surface, and any other equipment with a suitable solvent and dispose of the wipe in the designated hazardous waste stream.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even though gloves were worn.[2][3][7]
Spill Management
-
Evacuate & Secure: Clear the area of personnel. For major spills, move upwind.[2]
-
Don Respiratory Protection: A respirator is critical for cleaning up solid spills.
-
Contain & Clean: Gently sweep or shovel the spilled material into a clean, dry, labeled container for disposal.[2][4][7] Do NOT use compressed air for cleanup as this will generate excessive dust.[2]
-
Decontaminate Area: Once the solid is removed, decontaminate the area according to your lab's standard procedures.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and cleanup materials, must be treated as hazardous waste.
-
Containerization: Place waste in a clearly labeled, sealed, and appropriate container.[2]
-
Regulatory Compliance: Dispose of the waste through an authorized hazardous waste collection point, strictly following all local, state, and federal regulations.[2][3] Do not discharge into drains or the environment.[2]
Workflow Visualization: Safe Handling Lifecycle
The following diagram illustrates the complete, cyclical process for safely handling this compound, emphasizing the integration of planning, execution, and disposal.
Caption: Workflow for the safe handling of this compound.
By internalizing this structured approach, you build a robust safety culture that protects not only yourself and your colleagues but also the integrity of your scientific work.
References
- 1. This compound | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. This compound(88-65-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. lobachemie.com [lobachemie.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. keyorganics.net [keyorganics.net]
- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. newpig.scene7.com [newpig.scene7.com]
- 12. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
